1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
Description
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Properties
IUPAC Name |
1-oxo-2,3-dihydroindene-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-14(12,13)7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSUBYHQKUOESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564350 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61565-36-4 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60564350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: A Cornerstone Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS 61565-36-4), a pivotal intermediate in the discovery and development of novel therapeutic agents. This document delves into the compound's chemical characteristics, provides a detailed, field-proven protocol for its synthesis via the chlorosulfonation of 1-indanone, and explores its reactivity, with a focus on the formation of sulfonamides. Furthermore, this guide highlights its critical role in the synthesis of biologically active molecules, particularly in the development of anti-inflammatory and anticancer agents. The content herein is curated for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage this versatile building block in their scientific endeavors.
Introduction: The Strategic Importance of the Indanone-Sulfonamide Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating optimal interactions with biological targets. When coupled with a sulfonyl chloride functional group at the 5-position, the resulting molecule, this compound, becomes a highly versatile intermediate for the synthesis of a wide range of sulfonamide derivatives.
Sulfonamides are a well-established class of pharmacophores known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The combination of the indanone framework with the sulfonamide moiety offers a powerful strategy for the design of novel drug candidates with enhanced potency and selectivity. This guide will provide the necessary technical details to effectively synthesize and utilize this key intermediate.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and characterization.
| Property | Value | Source |
| CAS Number | 61565-36-4 | [4] |
| Molecular Formula | C₉H₇ClO₃S | [4] |
| Molecular Weight | 230.67 g/mol | [4] |
| Appearance | White powder | [5] |
| Purity | Typically ≥95% | [6] |
| IUPAC Name | 1-oxo-2,3-dihydroindene-5-sulfonyl chloride | [7] |
| InChI Key | GIMLGDJXYCVTJH-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1C(=O)C2=CC(=C(C=C2)S(=O)(=O)Cl)C1 | [7] |
Synthesis of this compound
The most direct and industrially scalable method for the preparation of this compound is the electrophilic aromatic substitution of 1-indanone with chlorosulfonic acid. The electron-donating nature of the alkyl portion of the indanone ring directs the sulfonation to the 5- and 6-positions, with the 5-isomer being the major product under controlled conditions.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), which attacks the electron-rich aromatic ring of 1-indanone. The resulting sigma complex then loses a proton to regenerate the aromatic system, yielding the sulfonic acid, which is subsequently converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.
Caption: Mechanism of Chlorosulfonation of 1-Indanone.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorosulfonation of related aromatic compounds and is optimized for the synthesis of this compound.[8]
Materials:
-
1-Indanone
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, charge a clean, dry round-bottom flask with 1-indanone (1.0 equivalent). Add anhydrous dichloromethane to dissolve the starting material. Cool the flask to 0 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) to the stirred solution via a dropping funnel, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for an additional 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reactivity and Application in the Synthesis of Bioactive Molecules
The primary utility of this compound in drug discovery lies in its facile reaction with primary and secondary amines to form a diverse array of sulfonamides.[6] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
General Protocol for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Procedure:
-
Dissolve the amine (1.0 equivalent) and a base (1.2-1.5 equivalents) in an anhydrous aprotic solvent.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the resulting sulfonamide by recrystallization or column chromatography.[8]
Application in the Synthesis of Anti-Inflammatory Agents
The indanone-sulfonamide scaffold has been explored for the development of novel anti-inflammatory agents. For instance, pyridine-linked indanone derivatives have shown promise in models of inflammatory bowel disease.[9] The synthesis of such compounds would involve the reaction of this compound with an appropriate amino-pyridine derivative.
Application in the Synthesis of Anticancer Agents
Derivatives of 1-indanone have demonstrated significant potential as anticancer agents.[1] The ability to readily synthesize a library of N-substituted sulfonamides from this compound allows for extensive structure-activity relationship (SAR) studies to optimize anticancer potency and selectivity.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to handle the compound in a well-ventilated fume hood.[8] Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from moisture.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for the preparation of diverse libraries of indanone-sulfonamide derivatives. The proven biological activity of compounds containing this scaffold, particularly in the areas of inflammation and oncology, underscores its importance in modern drug discovery. This technical guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this key intermediate in their pursuit of novel therapeutic agents.
References
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Ahlam marouf Al‐Azzawi. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2018). Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease. PubMed. [Link]
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Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]
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ResearchGate. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
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MDPI. (2020). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
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PubMed. (2011). Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. PubMed. [Link]
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An In-Depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: A Keystone Intermediate in Medicinal Chemistry
Introduction: The Strategic Importance of the Indanone Sulfonyl Chloride Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of developability and potent biological activity is paramount. 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, a bifunctional molecule, has emerged as a strategically significant building block for medicinal chemists. This technical guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering a valuable resource for researchers and scientists in the field of drug development.
The indanone core provides a rigid, bicyclic framework that can be strategically elaborated to probe interactions with biological targets. The appended sulfonyl chloride is a highly reactive functional group, primarily serving as a precursor to a diverse array of sulfonamides. The resulting sulfonamide-bearing indanone derivatives have shown promise in a variety of therapeutic areas, underscoring the importance of this key intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in the laboratory. While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its known attributes and provides predicted values for other key parameters based on its chemical structure and data from closely related analogues.
| Property | Value | Source |
| Chemical Formula | C₉H₇ClO₃S | [1] |
| Molecular Weight | 230.67 g/mol | [1] |
| CAS Number | 61565-36-4 | [2] |
| Appearance | White powder | [2] |
| Purity | Typically ≥99% | [2] |
| Storage Temperature | 4 °C | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring. The methylene protons of the indanone ring would likely appear as distinct multiplets.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon, the aromatic carbons (with those attached to the sulfonyl chloride and the carbonyl group being downfield), and the aliphatic carbons of the indanone ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group (typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and the carbonyl group of the indanone (around 1700-1740 cm⁻¹).[3]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of chlorine.
Synthesis of this compound: A Mechanistic Approach
The most probable and industrially scalable synthesis of this compound involves the electrophilic aromatic substitution of 1-indanone with chlorosulfonic acid. This reaction proceeds via a well-established mechanism, as depicted in the following workflow.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol (Adapted from the synthesis of 2,3-dihydro-1H-indene-5-sulfonyl chloride):
Causality Behind Experimental Choices: The use of an excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion. The reaction is conducted at a low temperature to control the exothermicity and minimize the formation of side products. The slow, dropwise addition of 1-indanone is crucial to maintain temperature control and prevent a runaway reaction. The quenching of the reaction mixture on ice is a standard procedure to hydrolyze the excess chlorosulfonic acid and precipitate the product.
Step-by-Step Methodology:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases is charged with an excess of chlorosulfonic acid.
-
Cooling: The flask is cooled in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Addition of 1-Indanone: 1-Indanone is added dropwise to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to afford the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Reactivity and Synthetic Applications: Gateway to Sulfonamide Libraries
The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride moiety. This functional group readily undergoes nucleophilic substitution with a wide range of primary and secondary amines to form the corresponding sulfonamides.
General Protocol for Sulfonamide Synthesis:
Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is often a non-protic organic solvent like dichloromethane or tetrahydrofuran to ensure the solubility of the reactants and to not interfere with the reaction.
Step-by-Step Methodology:
-
Reactant Mixture: To a solution of the amine in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine, 1.2 equivalents) is added.
-
Addition of Sulfonyl Chloride: A solution of this compound (1.0 equivalent) in the same solvent is added dropwise at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours, with progress monitored by TLC.
-
Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting sulfonamide can be purified by column chromatography or recrystallization.
Applications in Drug Discovery: Targeting Carbonic Anhydrases
Derivatives of the closely related 2,3-dihydro-1H-indene-5-sulfonamide have been identified as inhibitors of carbonic anhydrases (CAs).[4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and some cancers.
The sulfonamide group is a key pharmacophore for CA inhibitors, as the deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition. The indanone scaffold of this compound provides a rigid and tunable platform to achieve selectivity for different CA isoforms.
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An In-depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: Synthesis, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, a key building block in medicinal chemistry. As a bifunctional molecule, it incorporates the privileged 1-indanone scaffold, known for its presence in a wide array of biologically active compounds, with a reactive sulfonyl chloride group, enabling diverse downstream chemical modifications. This unique combination makes it a valuable intermediate for the synthesis of novel therapeutic agents. This document will delve into its molecular structure, a robust synthetic protocol, detailed characterization methods, and essential safety and handling procedures.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid at room temperature.[1] The molecule consists of a bicyclic 1-indanone core, where a benzene ring is fused to a cyclopentanone ring. The sulfonyl chloride group (-SO₂Cl) is substituted at the 5-position of the aromatic ring.
| Property | Value | Source |
| IUPAC Name | 1-oxo-2,3-dihydroindene-5-sulfonyl chloride | [2] |
| CAS Number | 61565-36-4 | [1][2] |
| Molecular Formula | C₉H₇ClO₃S | [2] |
| Molecular Weight | 230.67 g/mol | [2] |
| Appearance | White powder | [1] |
| SMILES | C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)Cl | [3] |
| InChI Key | NJSUBYHQKUOESQ-UHFFFAOYSA-N | [3] |
Synthesis via Intramolecular Friedel-Crafts Acylation
The most direct and established method for the synthesis of 1-indanones is through an intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[4][5] For the preparation of this compound, a one-pot approach utilizing chlorosulfonic acid as both the sulfonating agent and the cyclizing catalyst on a suitable precursor is a highly effective strategy.[6][7]
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution pathway. Initially, the aromatic ring of the precursor is chlorosulfonated. Subsequently, the strong acid medium promotes the intramolecular cyclization of the propionic acid side chain to form the five-membered ketone ring of the indanone.
Experimental Protocol
The following is a representative protocol for the synthesis of a halo-indanone, adapted for the preparation of this compound. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Phenylpropanoic acid (or a suitable precursor)
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, carefully add an excess of chlorosulfonic acid (e.g., 10 equivalents). Cool the flask to 0 °C in an ice bath.
-
Addition of Precursor: Slowly add the 3-arylpropanoic acid precursor portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected characteristic signals.[8][9][10]
| Technique | Functional Group | Expected Signal/Observation | Source |
| Infrared (IR) Spectroscopy | C=O (ketone) | Strong absorption band around 1700-1725 cm⁻¹ | [8] |
| S=O (sulfonyl chloride, asymmetric stretch) | Strong absorption band around 1370-1410 cm⁻¹ | [9][10] | |
| S=O (sulfonyl chloride, symmetric stretch) | Strong absorption band around 1166-1204 cm⁻¹ | [9][10] | |
| ¹H NMR Spectroscopy | Aromatic protons | Signals in the range of 7.5-8.5 ppm | [9] |
| Aliphatic protons (CH₂) | Triplets around 2.7-3.2 ppm | [9] | |
| ¹³C NMR Spectroscopy | C=O (ketone) | Signal around 195-205 ppm | [8] |
| Aromatic carbons | Signals in the range of 120-150 ppm | [8] | |
| Aliphatic carbons (CH₂) | Signals in the range of 25-40 ppm | [8] | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | Peak at m/z corresponding to the molecular weight (230.67) with an A+2 peak due to the ³⁷Cl isotope. | [3][9] |
Safe Handling and Storage
Sulfonyl chlorides are corrosive and highly reactive compounds that require careful handling.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.[11][12]
-
Ventilation: All work should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[11]
-
Moisture Sensitivity: Sulfonyl chlorides react exothermically with water and moisture to produce corrosive hydrochloric acid and sulfonic acids.[11][13] Therefore, it is crucial to handle and store the compound under anhydrous conditions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[1][12]
-
Spills: In case of a spill, do not use water. Absorb the spill with an inert material and dispose of it as hazardous waste.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis via intramolecular Friedel-Crafts acylation is a reliable method, and its structure can be unequivocally confirmed through standard spectroscopic techniques. Adherence to strict safety protocols is paramount when handling this reactive compound. This guide provides a foundational understanding for researchers to confidently utilize this molecule in their synthetic endeavors.
References
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This compound | AMERICAN ELEMENTS. (n.d.). American Elements. Retrieved January 18, 2026, from [Link]
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Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved January 18, 2026, from [Link]
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This compound. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
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Kiełbasiński, P., & Szymański, W. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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Hazardous Substance Fact Sheet: Sulfuryl Chloride. (n.d.). New Jersey Department of Health. Retrieved January 18, 2026, from [Link]
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Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3291–3296. [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]
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Barker, J. E., Payne, C. M., & Maulding, J. (1960). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry, 32(7), 844–846. [Link]
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sulphuryl chloride. (n.d.). Sdfine. Retrieved January 18, 2026, from [Link]
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CID 101939295 | C9H8. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization of Aryl Propionic Acids and Their Use in Alkylation Reactions. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
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2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Candeias, N. R., & Afonso, C. A. M. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(12), 14037–14064. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). ResearchGate. Retrieved January 18, 2026, from [Link]
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1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of a Novel Thiophene Derivative. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/d0e5f2c4b8e8a7d3c0e1e1a8e5a7d7e3e7f6d1d1]([Link]
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1-oxo-2,3-dihydro-1h-indene-5-carbonitrile. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutical agents. The indanone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide range of biologically active compounds.[1][2][3][4] This document details the core synthetic strategies, focusing on the chlorosulfonation of 1-indanone. It offers an in-depth analysis of the reaction mechanisms, experimental protocols, and the critical parameters that influence the efficiency and outcome of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Indanone Scaffold
The indane nucleus and its derivatives, such as 1-indanone, are fundamental building blocks in the synthesis of numerous therapeutic molecules.[1][5] The rigid, bicyclic framework of the indane structure, which consists of a benzene ring fused to a cyclopentane ring, provides a unique conformational constraint that is often beneficial for binding to biological targets.[2] This has led to the development of successful drugs for a variety of indications, including antiviral agents like Indinavir, anti-inflammatory drugs such as Sulindac, and treatments for Alzheimer's disease like Donepezil.[2] The versatility of the indanone core allows for extensive functionalization, enabling detailed structure-activity relationship (SAR) studies crucial for drug discovery.[1]
This compound, in particular, serves as a valuable intermediate. The presence of the sulfonyl chloride group provides a reactive handle for the introduction of various sulfonamide-containing moieties, a common functional group in many pharmacologically active compounds.
Core Synthetic Pathway: Electrophilic Aromatic Substitution
The primary and most direct route to this compound is through the chlorosulfonation of 1-indanone. This reaction is a classic example of an electrophilic aromatic substitution (SEAr), a fundamental reaction in organic chemistry for functionalizing aromatic rings.[6][7]
The Mechanism of Chlorosulfonation
The chlorosulfonation of 1-indanone proceeds via the attack of an electrophilic sulfur species on the electron-rich aromatic ring of the indanone. The key steps are as follows:
-
Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a potent sulfonating and chlorosulfonating agent. While the exact nature of the active electrophile can be complex and dependent on reaction conditions, it is often considered to be sulfur trioxide (SO₃) or a related highly electrophilic species generated in situ.
-
Electrophilic Attack and Formation of the Arenium Ion: The π-electrons of the benzene ring of 1-indanone act as a nucleophile, attacking the electrophilic sulfur. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[7] The carbonyl group of the indanone is a deactivating group, meaning it withdraws electron density from the aromatic ring, making the substitution reaction more challenging than with an unsubstituted benzene ring. However, it is a meta-director. Conversely, the alkyl portion of the fused cyclopentane ring is an activating group and an ortho, para-director. The directing effects of these two groups influence the position of the incoming sulfonyl chloride group. In the case of 1-indanone, substitution at the 5-position is favored.
-
Deprotonation and Re-aromatization: A weak base, such as the chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the final product, this compound.
The overall transformation is a robust and scalable method for introducing the sulfonyl chloride functionality onto the indanone core.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the chlorosulfonation of 1-indanone.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Indanone | C₉H₈O | 132.16 | 13.2 g | 0.1 |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 46.6 g (26.4 mL) | 0.4 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Crushed Ice | H₂O | 18.02 | 500 g | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly and carefully add 26.4 mL (0.4 mol) of chlorosulfonic acid to the stirred dichloromethane. Maintain the temperature below 5 °C during the addition.
-
Addition of 1-Indanone: Dissolve 13.2 g (0.1 mol) of 1-indanone in 50 mL of anhydrous dichloromethane and place it in the dropping funnel. Add the 1-indanone solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous evolution of hydrogen chloride gas will be observed.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours.
-
Warming to Room Temperature: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This should be done in a large beaker within a fume hood.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Visualization of the Synthesis Pathway
The following diagram illustrates the synthetic route from 1-indanone to this compound.
Caption: Friedel-Crafts acylation approach to 1-indanone and subsequent chlorosulfonation.
Conclusion
The synthesis of this compound is a critical process for the development of novel pharmaceuticals. The direct chlorosulfonation of 1-indanone represents an efficient and scalable method for obtaining this key intermediate. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with careful control of reaction parameters, is essential for a successful synthesis. Furthermore, the versatility of the Friedel-Crafts acylation to construct the indanone core offers alternative and flexible routes to a diverse range of substituted analogs. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable compound and explore its potential in drug discovery.
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Ahmed, N. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. [Link]
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Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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ResearchGate. (n.d.). Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization of Aryl Propionic Acids and Their Use in Alkylation Reactions. ResearchGate. [Link]
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Electrophilic Aromatic Substitution of 1-Indanone: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
1-Indanone and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous biologically active molecules and serving as key intermediates in the synthesis of a wide range of pharmaceuticals.[1][2][3] The strategic functionalization of the 1-indanone aromatic ring via electrophilic aromatic substitution (EAS) is a cornerstone of synthetic efforts to modulate the pharmacological properties of these compounds. This in-depth guide provides a comprehensive overview of the principles and practices governing the EAS of 1-indanone, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, ensuring a thorough and practical understanding of this critical class of reactions.
The Electronic Landscape of 1-Indanone: Directing Effects in Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution on the 1-indanone scaffold is dictated by the interplay of the electron-withdrawing nature of the carbonyl group and the electronic effects of the fused aliphatic ring. Understanding these directing effects is paramount for predicting and controlling the position of substitution.
The carbonyl group in 1-indanone is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene.[4][5] This deactivation is a consequence of both the inductive effect (the electronegativity of the oxygen atom) and the resonance effect (delocalization of pi electrons into the carbonyl group).
Typically, deactivating groups direct incoming electrophiles to the meta position.[5] However, in the case of 1-indanone, the situation is more nuanced. The fused ring system and the position of the carbonyl group relative to the aromatic ring lead to a preferential substitution at specific positions. The primary sites of electrophilic attack on the 1-indanone ring are the C-6 and C-5 positions.
The directing effects can be rationalized by examining the stability of the sigma complex (arenium ion) intermediates formed upon electrophilic attack at each possible position.
Figure 1: Regioselectivity of Electrophilic Attack on 1-Indanone.
Attack at the C-6 position is generally favored, as the resulting carbocation intermediate is more stable. This preference can be attributed to the para-like relationship with the deactivating carbonyl group, which minimizes destabilizing resonance interactions.
Key Electrophilic Aromatic Substitution Reactions of 1-Indanone
Nitration of 1-Indanone
The introduction of a nitro group onto the 1-indanone ring is a crucial transformation, as the nitro group can be readily converted to an amino group, providing a handle for further functionalization.
Mechanism of Nitration
Aromatic nitration typically proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[6][7] The nitronium ion is then attacked by the electron-rich aromatic ring of 1-indanone.
Figure 2: Mechanism of Nitration of 1-Indanone.
Experimental Protocol: Synthesis of 6-Nitro-1-indanone
The nitration of 1-indanone predominantly yields 6-nitro-1-indanone.[8]
Materials:
-
1-Indanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Ethanol
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 1-indanone to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 1-indanone in sulfuric acid, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 6-nitro-1-indanone.
Table 1: Summary of Nitration Conditions and Yields
| Electrophile | Reagents | Temperature (°C) | Typical Yield (%) | Reference |
| NO₂⁺ | HNO₃, H₂SO₄ | 0-5 | 75-85 | [9] |
Halogenation of 1-Indanone
The introduction of halogen atoms (bromine or chlorine) onto the aromatic ring of 1-indanone provides valuable synthetic intermediates for cross-coupling reactions and other transformations.
Mechanism of Halogenation
Aromatic halogenation typically involves the use of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule, making it more electrophilic.
Figure 3: Mechanism of Bromination of 1-Indanone.
Experimental Protocol: Synthesis of 6-Bromo-1-indanone
Materials:
-
1-Indanone
-
Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃) or Iron filings
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Aqueous Sodium Bisulfite Solution
Procedure:
-
Dissolve 1-indanone in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask equipped with a dropping funnel and a gas trap.
-
Add a catalytic amount of iron(III) bromide or iron filings to the solution.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature with stirring.
-
After the addition is complete, stir the mixture at room temperature until the bromine color disappears.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 6-bromo-1-indanone.
Table 2: Summary of Halogenation Conditions and Yields
| Electrophile | Reagents | Catalyst | Temperature (°C) | Typical Yield (%) | Reference |
| Br⁺ | Br₂ | FeBr₃ | Room Temp | 80-90 | [10] |
| Cl⁺ | Cl₂ | FeCl₃ | Room Temp | 75-85 | [10] |
Friedel-Crafts Acylation of 1-Indanone
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, which is a versatile handle for constructing more complex molecules.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from an acyl chloride or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Figure 4: Mechanism of Friedel-Crafts Acylation of 1-Indanone.
Experimental Protocol: Synthesis of 6-Acetyl-1-indanone
Materials:
-
1-Indanone
-
Acetyl Chloride (CH₃COCl)
-
Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), dilute
-
Ice
Procedure:
-
Suspend anhydrous aluminum chloride in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the suspension with stirring.
-
Add a solution of 1-indanone in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 6-acetyl-1-indanone.
Table 3: Summary of Friedel-Crafts Acylation Conditions and Yields
| Electrophile | Reagents | Catalyst | Temperature (°C) | Typical Yield (%) | Reference |
| CH₃CO⁺ | CH₃COCl | AlCl₃ | 0 to RT | 70-80 | [1] |
| (CH₃CO)₂O | (CH₃CO)₂O | AlCl₃ | 0 to RT | 65-75 | [11] |
Conclusion
The electrophilic aromatic substitution of 1-indanone is a powerful tool for the synthesis of diverse and medicinally relevant compounds. A thorough understanding of the directing effects of the carbonyl group and the fused ring system is essential for achieving the desired regioselectivity. The experimental protocols provided in this guide, grounded in established scientific principles, offer a reliable foundation for researchers and drug development professionals to successfully functionalize the 1-indanone core and advance their synthetic programs.
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Cravotto, G., et al. (2013). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 18(8), 9539-9551. [Link]
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Huang, X., et al. (2012). Synthesis of 1-Indanones from Benzoic Acids. Organic Process Research & Development, 16(1), 101-105. [Link]
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Maji, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(45), 8839-8857. [Link]
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Martínez-Alonso, M., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 25(18), 4241. [Link]
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Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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Ridd, J. H. (1959). Nitration and aromatic reactivity. Quarterly Reviews, Chemical Society, 13(3), 272-292. [Link]
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Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]
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An In-depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
This guide provides a comprehensive technical overview of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Section 1: Nomenclature and Physicochemical Properties
IUPAC Name and Structural Identifiers
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-oxo-2,3-dihydroindene-5-sulfonyl chloride [1].
Key structural and identifying information is summarized in the table below for quick reference.
| Identifier | Value |
| CAS Number | 61565-36-4[1][2] |
| Molecular Formula | C₉H₇ClO₃S[1] |
| Molecular Weight | 230.67 g/mol [1] |
| Canonical SMILES | C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)Cl[3] |
| InChI Key | NJSUBYHQKUOESQ-UHFFFAOYSA-N[3] |
| Appearance | White powder[2] |
Physicochemical Data
Understanding the physicochemical properties of this compound is critical for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Melting Point | 80-83 °C (lit.) |
| Purity | Typically ≥97% - 99%[2] |
| Storage | Sealed and preserved, often under an inert atmosphere.[2][4] |
Section 2: Synthesis and Mechanism
The primary synthetic route to this compound is through the chlorosulfonation of 1-indanone. This reaction is a classic example of electrophilic aromatic substitution (EAS), a fundamental process in organic chemistry.
Reaction Causality: Electrophilic Aromatic Substitution
The synthesis hinges on the reaction of 1-indanone with a strong chlorosulfonating agent, typically chlorosulfonic acid. The electron-rich aromatic ring of the 1-indanone nucleus acts as a nucleophile, attacking the highly electrophilic sulfur atom of the chlorosulfonating agent. The ketone group at the 1-position is a deactivating group, yet it directs the incoming electrophile to the meta position (position 5), leading to the desired product.
Sources
A Technical Guide to the Synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl Chloride: Strategies and Methodologies
Introduction: The Significance of a Core Moiety in Drug Discovery
1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a pivotal intermediate in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic indanone core, functionalized with a highly reactive sulfonyl chloride group, serves as a versatile scaffold for constructing complex molecular architectures. The sulfonyl chloride handle is an excellent electrophilic site for introducing sulfonamide linkages, a privileged functional group in drug design known for its ability to form strong hydrogen bonds and modulate pharmacokinetic properties. Consequently, this intermediate is a cornerstone in the synthesis of compounds targeting a wide range of biological pathways, from enzyme inhibition to receptor modulation.[1][2] This guide provides an in-depth examination of the primary synthetic routes to this valuable building block, focusing on the underlying chemical principles, experimental protocols, and strategic considerations for researchers in the field.
Chapter 1: Retrosynthetic Analysis and Strategic Planning
The synthesis of this compound can be approached from two logical retrosynthetic pathways. The core challenge lies in the sequential construction of the indanone framework and the installation of the sulfonyl chloride group.
-
Route A (Preferred): This strategy involves the initial formation of the 1-indanone core, followed by electrophilic aromatic substitution to introduce the sulfonyl chloride group. This is generally the more efficient and higher-yielding approach. The aromatic ring of 1-indanone is sufficiently activated by the fused alkyl portion to undergo chlorosulfonation effectively.
-
Route B (Alternative): This pathway reverses the sequence, starting with the chlorosulfonation of a suitable acyclic precursor, followed by an intramolecular cyclization to form the indanone ring. This route is often more challenging because the presence of a strongly electron-withdrawing sulfonyl chloride group deactivates the aromatic ring, making the subsequent intramolecular Friedel-Crafts acylation significantly more difficult.
This guide will focus on the experimentally validated and more robust Route A .
Caption: Retrosynthetic analysis of the target molecule.
Chapter 2: The Preferred Synthetic Pathway: From Propionic Acid to Sulfonyl Chloride
This chapter details the two-step synthesis corresponding to Route A, which is the most widely adopted and reliable method for preparing the title compound.
Step 1: Synthesis of the 1-Indanone Core via Intramolecular Friedel-Crafts Acylation
The formation of the 1-indanone ring system is most commonly achieved through the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid (also known as hydrocinnamic acid) or its acid chloride derivative.[3][4] The direct cyclization of the carboxylic acid is preferable from a green chemistry perspective as it avoids the generation of chlorinated waste, though it requires harsher conditions.[4]
Causality and Mechanistic Insight: The reaction proceeds by activating the carboxylic acid to generate a potent electrophile, an acylium ion. In the presence of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent, the carboxylic acid is protonated, loses water, and forms the acylium ion. This electrophile then attacks the electron-rich aromatic ring. The cyclization occurs preferentially at the ortho position due to the formation of a stable, five-membered ring, a favorable intramolecular process.
Materials:
-
3-Phenylpropionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the PPA to 80-90°C with vigorous stirring until it becomes a mobile liquid.
-
Add 3-phenylpropionic acid portion-wise to the hot PPA, ensuring the temperature does not exceed 100°C.
-
After the addition is complete, maintain the reaction mixture at 90-95°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Allow the mixture to cool slightly before carefully and slowly pouring it onto a large volume of crushed ice with vigorous stirring. This quenching step is highly exothermic.
-
The product will often precipitate as a solid. If it remains oily, extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-indanone.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value/Condition | Purpose |
| Starting Material | 3-Phenylpropionic Acid | Provides the carbon backbone for the indanone. |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent; promotes acylium ion formation. |
| Temperature | 90-95°C | Provides sufficient energy for cyclization without causing degradation. |
| Reaction Time | 1-2 hours | Typical duration for complete conversion. |
| Workup | Quenching on ice | Decomposes the PPA complex and facilitates product isolation. |
| Typical Yield | 75-90% | Reflects the efficiency of the intramolecular reaction. |
Step 2: Electrophilic Chlorosulfonation of 1-Indanone
With the 1-indanone core successfully synthesized, the next step is the introduction of the sulfonyl chloride group onto the aromatic ring. This is achieved via a classic electrophilic aromatic substitution reaction using chlorosulfonic acid.[5]
Causality and Mechanistic Insight: Chlorosulfonic acid (ClSO₃H) is a powerful electrophilic sulfonating agent. The reaction mechanism involves the attack of the aromatic π-system on the electron-deficient sulfur atom. The key consideration is regioselectivity. The indanone scaffold has two main directing influences:
-
The carbonyl group is a deactivating, meta-directing group.
-
The fused alkyl bridge is an activating, ortho, para-directing group.
The directing power of the activating alkyl group dominates, and the substitution occurs para to the alkyl bridge at the C-5 position. This position is also sterically accessible and is electronically favored, resulting in high regioselectivity for the desired 5-sulfonyl chloride isomer.
Materials:
-
1-Indanone
-
Chlorosulfonic acid (handle with extreme care in a fume hood)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
Procedure:
-
Safety First: This procedure must be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, lab coat, face shield).
-
In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.
-
Cool the flask to 0°C using an ice/water bath.
-
Slowly add chlorosulfonic acid (approx. 4-5 molar equivalents) to the stirred solvent via the dropping funnel.
-
Prepare a solution of 1-indanone in a minimal amount of anhydrous DCM and add it dropwise to the cold chlorosulfonic acid mixture, ensuring the internal temperature is maintained below 5°C.[5]
-
Once the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully and very slowly pour the reaction mixture onto a large beaker filled with crushed ice and stir vigorously. This quenching step is highly exothermic and will release HCl gas.
-
The product will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold DCM or ethanol.
-
Dry the solid product under vacuum to yield this compound.
| Parameter | Value/Condition | Purpose |
| Starting Material | 1-Indanone | The aromatic substrate for sulfonation. |
| Reagent | Chlorosulfonic Acid | The source of the electrophilic sulfonyl chloride group. |
| Solvent | Dichloromethane (optional) | Helps to control reaction exotherm and aids stirring. |
| Temperature | 0°C to Room Temp | Controls the reaction rate and minimizes side product formation. |
| Workup | Quenching on ice | Decomposes excess chlorosulfonic acid and precipitates the product. |
| Typical Yield | 80-95% | High yield due to favorable electronics and regioselectivity. |
Chapter 3: Synthetic Workflow Visualization
The following diagram illustrates the complete, forward synthetic pathway from the starting material to the final product, highlighting the key transformations.
Sources
An In-depth Technical Guide on the Reactivity of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
Abstract
1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. Its unique bifunctional structure, featuring a reactive sulfonyl chloride group appended to a rigid indanone scaffold, makes it a valuable building block for the synthesis of a diverse array of sulfonamide derivatives. The indanone core is a recognized pharmacophore, and its combination with the sulfonamide moiety—a well-established bioisostere of amides—provides a powerful strategy for developing novel therapeutic agents.[1][2][3][4] This guide provides an in-depth analysis of the compound's core reactivity, mechanistic underpinnings, and practical application in synthesis, tailored for researchers, scientists, and professionals in drug development.
Introduction: Chemical Identity and Significance
This compound, also known as 1-indanone-5-sulfonyl chloride, is a crystalline solid at room temperature. The structure consists of a bicyclic indanone framework where a sulfonyl chloride group is substituted at the 5-position of the aromatic ring. This substitution pattern is crucial as it positions the reactive sulfonyl group for facile modification while maintaining the integrity of the indanone core, which is known to interact with various biological targets.[1][5] The successful development of indanone-derived drugs like donepezil for Alzheimer's disease has spurred significant interest in this scaffold for targeting neurodegenerative disorders and other conditions.[1]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in experimental design.
| Property | Value | Reference |
| CAS Number | 61565-36-4 | [6][7] |
| Molecular Formula | C₉H₇ClO₃S | [6][8] |
| Molecular Weight | 229.67 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 114-118 °C | N/A |
| SMILES | C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)Cl | [8] |
| InChIKey | NJSUBYHQKUOESQ-UHFFFAOYSA-N | [8] |
Core Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl).[10][11] This high reactivity is a direct consequence of the powerful electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which render the sulfur atom highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles.[10][11]
The Cornerstone Reaction: Sulfonamide Bond Formation
The most prominent reaction of this compound is its coupling with primary or secondary amines to form stable sulfonamide linkages (R-SO₂-NR'R'').[12][13] This transformation is a cornerstone of medicinal chemistry, as the resulting sulfonamide group is a key structural motif in numerous approved drugs, including antibiotics, diuretics, and protease inhibitors.[4][13]
The reaction mechanism proceeds via a nucleophilic substitution at the sulfur center, generally following a stepwise addition-elimination pathway.[10]
-
Nucleophilic Attack: An amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: This attack leads to the formation of a transient, high-energy trigonal bipyramidal intermediate.[10]
-
Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.[10][11]
-
Deprotonation: A base, typically an excess of the reacting amine or a non-nucleophilic base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and a hydrochloride salt byproduct.[13]
Diagram: General Mechanism of Sulfonylation
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.
Experimental Protocol: Synthesis of an N-Substituted Indane-5-sulfonamide
This section provides a validated, step-by-step protocol for the synthesis of a representative sulfonamide, illustrating the practical application of the compound's reactivity.
Objective: To synthesize N-benzyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Causality: Using anhydrous solvent and an inert atmosphere is critical to prevent hydrolysis of the highly reactive sulfonyl chloride, which would form the corresponding sulfonic acid and reduce the yield.[12]
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The reaction is often exothermic. Cooling helps to control the reaction rate, minimize potential side reactions, and improve selectivity.[13]
-
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Causality: Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the benzylamine nucleophile.[13] A slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.
-
Self-Validation: TLC provides a real-time check on the reaction's completion, preventing premature work-up or unnecessarily long reaction times.
-
-
Work-up & Extraction:
-
Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide.
-
Self-Validation: Purification is essential to remove unreacted starting materials, byproducts, and the triethylamine hydrochloride salt, ensuring the final product's high purity.
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Diagram: Experimental Workflow
Caption: Standard workflow for sulfonamide synthesis.
Safety Considerations
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[14][15][16]
-
Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Moisture Sensitivity: The compound reacts with water, including moisture in the air, to produce hydrochloric acid.[12][14] Handle in a well-ventilated area or a chemical fume hood and store in a tightly sealed container in a dry, cool place.[9][14]
-
Incompatible Substances: Avoid contact with strong bases, oxidizing agents, and metals.[16]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[14] For eye contact, rinse cautiously with water for several minutes.[15] Seek immediate medical attention in case of significant exposure, ingestion, or inhalation.[14]
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of diverse sulfonamides. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines. The protocols for its use are well-established, but require careful attention to anhydrous conditions and safety precautions. By leveraging the unique combination of the pharmacologically relevant indanone scaffold and the versatile sulfonamide linker, this reagent will continue to be a significant tool in the arsenal of medicinal chemists and drug discovery professionals.
References
-
Material Safety Data Sheet - Sulfuryl chloride. (n.d.). Cole-Parmer. Retrieved from [Link]
-
King, J. F., & Hillhouse, J. H. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145. Retrieved from [Link]
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Sulfonyl Chloride Definition. (n.d.). Fiveable. Retrieved from [Link]
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Sulfonyl halide. (n.d.). In Wikipedia. Retrieved from [Link]
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Benzene Sulfonyl Chloride Hazard Summary. (2000). New Jersey Department of Health. Retrieved from [Link]
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Drabowicz, J., Dudziński, B., & Mikołajczyk, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1358. Retrieved from [Link]
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Sulphuryl chloride. (n.d.). Sdfine. Retrieved from [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]
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This compound. (n.d.). American Elements. Retrieved from [Link]
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Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
An, J., & Schwan, A. L. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Letters in Organic Chemistry, 4(3), 187-189. Retrieved from [Link]
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The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved from [Link]
-
The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis. (n.d.). Autech. Retrieved from [Link]
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2,3-dihydro-1H-indene. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). PubChemLite. Retrieved from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]
-
Szymański, P., & Mąkosza, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 406–434. Retrieved from [Link]
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Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Retrieved from [Link]
-
Bull, J. A., et al. (2020). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Angewandte Chemie International Edition, 59(41), 18013-18018. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
Introduction: The Significance of the 1-Indanone Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The 1-indanone scaffold is also a privileged structure in drug discovery, forming the core of various biologically active molecules. The fusion of these two pharmacophores through the synthesis of N-substituted 1-oxo-2,3-dihydro-1H-indene-5-sulfonamides presents a compelling strategy for the development of novel drug candidates. This guide provides a comprehensive overview of the synthesis of these target compounds, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.
Mechanistic Insights: The Chemistry of Sulfonamide Formation
The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust transformation rooted in the principles of nucleophilic acyl substitution. The reaction proceeds through the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate, regenerating the sulfonyl group and forming a protonated sulfonamide.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom of the protonated sulfonamide. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ.[2] Without a base, the starting amine would be protonated, rendering it non-nucleophilic and halting the reaction.
The presence of the ketone group on the indanone ring can potentially influence the reactivity of the sulfonyl chloride, although typically the electronic effects are modest. The primary factors governing the success of the reaction are the nucleophilicity of the amine and the scrupulous exclusion of moisture, as sulfonyl chlorides are susceptible to hydrolysis to the corresponding unreactive sulfonic acid.
Visualizing the Workflow: From Precursor to Product
Figure 1. A generalized workflow for the synthesis of N-substituted 1-oxo-2,3-dihydro-1H-indene-5-sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the chlorosulfonation of indane.
Materials:
-
2,3-dihydro-1H-indene (indane)
-
Chlorosulfonic acid
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Cooling: Charge the flask with anhydrous DCM and cool it to 0 °C in an ice/water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (4 equivalents) to the stirred solvent, maintaining the temperature below 5 °C.
-
Addition of Indane: Add 2,3-dihydro-1H-indene (1 equivalent) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 5 °C. Vigorous evolution of hydrogen chloride gas will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be used in the next step, in some cases without further purification.
Protocol 2: General Procedure for the Synthesis of N-Substituted 1-Oxo-2,3-dihydro-1H-indene-5-sulfonamides
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Amine Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Representative Amine Scaffolds and Expected Yields
Due to a lack of extensive published data for the reaction of this compound with a wide variety of amines, the following table presents illustrative examples based on general sulfonamide synthesis protocols. Actual yields may vary depending on the specific amine and reaction conditions.
| Amine Reactant | Amine Type | Expected Product | Typical Yield Range (%) |
| Aniline | Primary Aromatic | N-phenyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide | 75-90 |
| 4-Methoxyaniline | Primary Aromatic | N-(4-methoxyphenyl)-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide | 80-95 |
| Benzylamine | Primary Aliphatic | N-benzyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide | 85-98 |
| Morpholine | Secondary Cyclic | 5-(morpholinosulfonyl)-2,3-dihydro-1H-inden-1-one | 80-95 |
| Piperidine | Secondary Cyclic | 5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-inden-1-one | 80-95 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Hydrolysis of sulfonyl chloride | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use anhydrous solvents.[2] |
| Poorly nucleophilic amine | For electron-deficient or sterically hindered amines, consider heating the reaction or using a more polar solvent like DMF. Alternatively, a stronger, non-nucleophilic base like DBU may be beneficial. | |
| Incorrect stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 eq) is often beneficial. | |
| Formation of Multiple Products | Reaction with difunctional amines | Use appropriate protecting groups if the amine contains other nucleophilic functional groups. |
| Side reactions of the ketone | While generally stable under these conditions, prolonged reaction times or high temperatures could potentially lead to side reactions. Monitor the reaction closely. | |
| Difficult Purification | Product is an oil | Attempt to induce crystallization by scratching the flask or seeding with a crystal. If unsuccessful, purification by column chromatography is recommended. |
| Co-elution with impurities | Optimize the eluent system for column chromatography. A gradient elution may be necessary. |
Visualizing the Reaction Mechanism
Figure 2. The mechanistic pathway of sulfonamide formation.
Conclusion
The synthesis of N-substituted 1-oxo-2,3-dihydro-1H-indene-5-sulfonamides represents a promising avenue for the discovery of novel therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this chemical space. By understanding the underlying reaction mechanism and potential challenges, scientists can efficiently synthesize and evaluate a diverse library of these compounds, accelerating the drug discovery process.
References
- Babalola, I. T., & Suleiman, G. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 19(2), 233-242.
-
Macmillan Group - Princeton University. (2023). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Retrieved from [Link]
- Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 169-181.
- Li, X., et al. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4476-4483.
-
Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). Three sulfonamide drugs that inhibit methicillin resistant (MRSA) and susceptible (MSSA) Staphylococcus aureus. ResearchGate. Retrieved from [Link]
- Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 10.1016/j.jtumed.2023.10.006.
- Sun, S., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. Bioorganic & Medicinal Chemistry Letters, 45, 128133.
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- King, J. F., & As-Sa'd, S. M. (1982). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 60(12), 1548-1560.
- Bolm, C., & Dehnhardt, C. M. (2018). Sandmeyer Chlorosulfonylation of (Hetero)
-
Zaky, R. R., et al. (2022). Spectral and thermal investigation of novel biologically active (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl-amino)-2-oxo-cetimidic acid) ligand and its metal complexes. ResearchGate. Retrieved from [Link]
- Kumar, A., et al. (2014). 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides: Synthesis, antimicrobial, anticancer evaluation and QSAR studies. Arabian Journal of Chemistry, 7(3), 396-408.
- Fakhfakh, M. A., et al. (2005). Synthesis and potent antimicrobial activity of some novel N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines. Bioorganic & Medicinal Chemistry Letters, 15(23), 5228-5232.
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- Šimková, A. (2025). Sulfinamide Crossover Reaction and Its Application in Drug Discovery. [Bachelor's thesis, Charles University].
- Al-Obaidi, A. M. J., et al. (2025). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Iraqi Journal of Pharmaceutical Sciences, 34(1).
- Lee, J. H., et al. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 27(3), 438-443.
- Lamie, P. F., et al. (2017). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)
- Dudina, D., & Krasavin, M. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(25), 8868.
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Application Notes and Protocols for the Preparation of Indane-Based Pharmaceutical Compounds
Introduction: The Indane Scaffold in Medicinal Chemistry
The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its rigid structure provides a well-defined three-dimensional orientation for pendant functional groups, which can lead to high-affinity interactions with biological targets.[5] This inherent structural rigidity can also enhance metabolic stability and improve pharmacokinetic profiles. Consequently, the indane moiety is a core component of several successful pharmaceutical agents, including the anti-HIV drug Indinavir and the anti-Parkinson's agent Rasagiline.[1][2][3][6] This guide provides a detailed overview of the key synthetic strategies for preparing indane-based compounds, with a focus on practical, field-proven protocols and the underlying chemical principles.
Core Synthetic Strategies for the Indane Framework
The construction of the indane core primarily relies on intramolecular cyclization reactions. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic and aliphatic rings, as well as the availability of starting materials.
Intramolecular Friedel-Crafts Acylation
This is a robust and widely used method for the synthesis of 1-indanones, which are versatile intermediates for a variety of indane derivatives.[7][8][9] The reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride, catalyzed by a Lewis or Brønsted acid.[7]
Mechanism of Action: The reaction proceeds via an electrophilic aromatic substitution. The acid catalyst activates the carbonyl group of the acyl moiety, generating a highly electrophilic acylium ion. The adjacent aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a six-membered ring intermediate (a sigma complex). Subsequent deprotonation restores aromaticity and yields the 1-indanone product.[7]
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid
This protocol describes a general procedure for the synthesis of 1-indanone using polyphosphoric acid (PPA) as the catalyst.
Materials:
-
3-Phenylpropanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid.
-
Carefully add polyphosphoric acid (typically a 10-fold excess by weight).
-
Heat the mixture with stirring to 100 °C for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous mixture onto crushed ice to quench the reaction and hydrolyze the PPA.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-indanone.
-
The product can be further purified by vacuum distillation or column chromatography.
| Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropanoic acid | Polyphosphoric acid (PPA) | - | 100 | 1 | ~90 | [General textbook procedure] |
| 3-(4-Methoxyphenyl)propanoic acid | AlCl₃ | Dichloromethane | RT | 2 | 95 | [10] |
| 3-Phenylpropanoic acid | Triflic acid (TfOH) | Dichloromethane | 0 to RT | 4 | High | [7] |
Causality Behind Experimental Choices:
-
Choice of Acid Catalyst: PPA is a convenient and effective catalyst for this reaction. It acts as both a solvent and a dehydrating agent. Lewis acids like AlCl₃ are also highly effective but require anhydrous conditions.[11] Triflic acid is a very strong Brønsted acid that can catalyze the reaction under milder conditions.[7]
-
Quenching on Ice: This is a critical step to control the exothermic hydrolysis of PPA.
-
Neutralization: The acidic mixture must be neutralized before extraction to ensure the product is in its neutral form and to prevent degradation.
Asymmetric Synthesis of Chiral Indane Derivatives
Many indane-based pharmaceuticals are chiral, and their biological activity is often stereospecific. Therefore, enantioselective synthesis is of paramount importance.
Biocatalytic Asymmetric Reduction:
Engineered imine reductases (IREDs) have emerged as powerful tools for the asymmetric synthesis of chiral amines.[12][13][14] This approach offers high enantioselectivity under mild reaction conditions.
Experimental Workflow: IRED-Catalyzed Synthesis of a Chiral Amino Indane
Caption: Workflow for IRED-Catalyzed Asymmetric Synthesis.
Protocol: Asymmetric Synthesis of (S)-1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-indene-4-carbonitrile [12][13]
This protocol is based on a published procedure for the synthesis of a key intermediate for the drug Ozanimod.
Materials:
-
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
-
Ethanolamine
-
Engineered Imine Reductase (e.g., IR262-F185E/F229L)
-
NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution containing the 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile substrate and ethanolamine.
-
Add the engineered imine reductase and the NADPH cofactor (or the cofactor regeneration system).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The progress of the reaction can be monitored by HPLC.
-
To avoid hydrolysis of the imine intermediate, a continuous fed-batch strategy for the substrate can be employed.[12][13]
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude chiral amino indane derivative.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (% ee) of the final product using chiral HPLC.
| Substrate | Biocatalyst | Key Features | Yield (%) | ee (%) | Reference |
| 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | Engineered IRED | High enantioselectivity, mild conditions | 70 | >99 | [12][13] |
| 1-Indanone | AspRedAm | Reductive amination with propargylamine | 64 (conversion) | 95 | [12] |
Trustworthiness of the Protocol: The use of a fed-batch strategy for the substrate addition is a self-validating system to overcome the issue of imine hydrolysis, a common side reaction that can lower the yield.[12][13]
Case Studies: Synthesis of Indane-Based Pharmaceuticals
Rasagiline
Rasagiline is a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease.[15] Its synthesis often involves the resolution of a racemic intermediate or an asymmetric synthesis approach.
Synthetic Route via Dynamic Kinetic Resolution (DKR): [16][17]
This chemoenzymatic approach provides high yield and excellent enantioselectivity.
Caption: Synthetic scheme for Rasagiline via DKR.
A key step in this synthesis is the dynamic kinetic resolution of racemic 1-aminoindan.[16][17] This process uses a lipase to selectively acylate one enantiomer, while a palladium catalyst racemizes the unreacted enantiomer, allowing for a theoretical yield of 100% for the desired enantiomerically pure product.
Indinavir
Indinavir is a protease inhibitor used in the treatment of HIV/AIDS.[18] Its complex structure, featuring a chiral aminoindanol core and a piperazine moiety, requires a multi-step synthesis.
-
Synthesis of the Chiral Aminoindanol Core: This is often achieved through the resolution of a racemic mixture or an asymmetric synthesis.
-
Preparation of the Piperazine Subunit: The piperazine fragment can be synthesized from starting materials like L-serine.[20]
-
Coupling of the Fragments: The final step involves the coupling of the aminoindanol core with the piperazine subunit and other side chains to complete the synthesis of Indinavir.[19]
Purification and Characterization
The purification of indane-based compounds is crucial to ensure their suitability for pharmaceutical applications.[21][22][23] Common purification techniques include:
-
Crystallization/Recrystallization: This is a highly effective method for purifying solid compounds.[22][23][24] The choice of solvent is critical for obtaining high purity and yield.
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[25] It is widely used for the purification of reaction mixtures.
-
Distillation: For liquid indane derivatives, distillation (simple or fractional) can be used for purification based on differences in boiling points.[22][23]
Characterization: The structure and purity of the synthesized indane compounds should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination.
Conclusion
The indane scaffold continues to be a valuable platform for the design and development of new therapeutic agents. The synthetic strategies outlined in this guide, from the foundational Friedel-Crafts acylation to modern asymmetric biocatalytic methods, provide researchers with a robust toolkit for the preparation of a wide range of indane-based pharmaceutical compounds. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are essential for successful synthesis and purification.
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Kim, H., et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chemistry – An Asian Journal. [Link]
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Prasher, P., & Sharma, M. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect. [Link]
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Wang, Y., et al. (2014). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development. [Link]
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Hayashi, T., et al. (2020). Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes. Organic Letters. [Link]
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Li, J., et al. (2025). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. ACS Publications. [Link]
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El-Gazzar, A. A., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Scientific Reports. [Link]
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O'Brien, C. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
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Application Notes and Protocols: The Use of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride in Covalent Fragment-Based Drug Discovery
Authored by: A Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] By screening low molecular weight compounds, FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency.[1] A burgeoning frontier within this field is the use of reactive, or covalent, fragments. These fragments incorporate an electrophilic "warhead" that forms a stable, covalent bond with a target protein. This strategy can lead to compounds with enhanced potency, prolonged duration of action, and the ability to target shallow or challenging binding sites.
Historically, covalent drug design has heavily focused on the nucleophilic cysteine residue. However, the development of novel electrophiles has expanded the scope to "beyond-cysteine" targets, engaging amino acids such as lysine, tyrosine, serine, and histidine.[4][5] Sulfur(VI) halides, like sulfonyl chlorides and the related sulfonyl fluorides (used in Sulfur-Fluoride Exchange, or SuFEx, chemistry), have emerged as exceptionally valuable warheads for this purpose.[5][6][7]
This guide provides a detailed technical overview and experimental protocols for the application of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride , a representative covalent fragment, in a modern FBDD campaign. We will explore its properties, its role in a covalent screening workflow, and the methodologies required to validate its binding and identify its precise site of interaction.
Profile of the Covalent Fragment: this compound
The selected fragment combines two key features: a rigid, three-dimensional indanone scaffold and a reactive sulfonyl chloride warhead. The indanone core is a recognized privileged structure in medicinal chemistry, providing a well-defined shape for interaction with a protein binding pocket. The sulfonyl chloride group serves as the electrophilic handle, capable of reacting with various nucleophilic amino acid side chains.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 61565-36-4 | [8][9][10] |
| Molecular Formula | C₉H₇ClO₃S | [8][11] |
| Molecular Weight | 229.98 g/mol | [11] |
| Appearance | White to off-white powder/solid | [10] |
| Canonical SMILES | C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)Cl | [11] |
| InChIKey | NJSUBYHQKUOESQ-UHFFFAOYSA-N | [11] |
Reactivity and Target Scope
The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack from amino acid side chains. Unlike more common warheads that selectively target cysteine, sulfonyl chlorides and fluorides can form stable sulfonamide or sulfonate ester bonds with a broader range of residues, including:
-
Lysine: The primary amine of the side chain attacks the sulfonyl chloride to form a stable sulfonamide.
-
Tyrosine: The hydroxyl group of the phenolic side chain can form a sulfonate ester.
-
Serine & Threonine: The aliphatic hydroxyl groups can also react to form sulfonate esters, particularly if activated within an enzyme active site.[5]
-
Histidine: The imidazole side chain can also act as a nucleophile.[7]
This broader reactivity profile makes fragments like this compound ideal for prosecuting targets that lack an accessible cysteine residue, thereby expanding the "ligandable" proteome.[4][5]
Handling and Safety Considerations
Sulfonyl chlorides are reactive compounds that are sensitive to moisture and nucleophiles. They should be handled in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] As they can react with water to release hydrochloric acid, they are classified as corrosive and can cause severe skin burns and eye damage.[12][13] Always consult the material safety data sheet (MSDS) before use.
The Covalent FBDD Workflow: A Step-by-Step Guide
The discovery of a covalent lead compound is a multi-step process that requires a suite of biophysical and analytical techniques. The workflow below outlines the logical progression from initial screening to detailed characterization.
Protocol 1: Primary Screening via Intact Protein Mass Spectrometry
Causality: The most direct and unambiguous method to identify a covalent binder is to detect the increase in the target protein's molecular weight corresponding to the mass of the bound fragment.[14] Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this measurement.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the target protein in a suitable, non-nucleophilic buffer (e.g., HEPES or phosphate buffer, pH 7.4). The final protein concentration for screening is typically 1-10 µM.
-
Control: Prepare a "DMSO only" control reaction.
-
-
Incubation:
-
In a microcentrifuge tube, combine the target protein with the fragment to a final concentration (e.g., 100 µM fragment, 1% final DMSO). The stoichiometry and incubation time (from 1 to 24 hours) may require optimization depending on the protein and fragment reactivity.
-
Incubate at a controlled temperature (e.g., room temperature or 37°C).
-
-
LC-MS Analysis:
-
Desalt the protein sample using a C4 ZipTip or a similar reversed-phase cleanup method to remove excess fragment and non-volatile salts.
-
Elute the protein in a solvent suitable for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject the sample onto an LC-MS system, typically coupling a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a suitable LC setup.
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum (which shows a series of multiply charged ions) to obtain the zero-charge mass of the protein.
-
Compare the mass of the protein from the fragment-incubated sample to the DMSO control.
-
A successful covalent binding event will result in a mass shift (Δm ) equal to the molecular weight of the fragment minus the mass of the leaving group (HCl for a sulfonyl chloride).
-
Expected Δm: 229.98 (Fragment MW) - 36.46 (HCl MW) = +193.52 Da .
-
Protocol 2: Hit Validation with Differential Scanning Fluorimetry (DSF)
Causality: While DSF (or Thermal Shift Assay) is primarily used to detect reversible binding, the formation of a covalent bond often alters the thermal stability of a protein.[15][16] This change, measured as a shift in the melting temperature (ΔTm), can serve as a valuable orthogonal validation method to confirm the interaction and eliminate false positives from the primary screen.[16]
Methodology:
-
Preparation:
-
Prepare a master mix of protein (2-5 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Prepare a serial dilution of the fragment stock solution.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the protein/dye master mix to each well.
-
Add the fragment dilutions and a DMSO control to the appropriate wells.
-
Seal the plate.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature (e.g., from 25°C to 95°C) and measuring the fluorescence at each increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the unfolding transition is the melting temperature (Tm).
-
Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the fragment-containing samples.
-
A significant positive or negative ΔTm suggests the fragment is interacting with and altering the stability of the target protein.
-
Protocol 3: Pinpointing the Interaction Site via Peptide Mapping LC-MS/MS
Causality: Identifying the exact amino acid modified by the fragment is critical for structure-based drug design.[17] This is achieved by proteolytically digesting the protein-fragment adduct and using tandem mass spectrometry (MS/MS) to find the modified peptide and sequence it to reveal the site of adduction.[18][19]
Methodology:
-
Adduct Formation and Digestion:
-
Prepare the covalent protein-fragment adduct on a larger scale (e.g., 50-100 µg of protein).
-
Denature the protein (e.g., with urea or guanidinium HCl), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Add a protease (e.g., Trypsin) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the resulting peptide mixture into a high-performance LC-MS/MS system (e.g., an Orbitrap or Q-TOF instrument coupled to a nano-LC system).
-
The instrument will perform data-dependent acquisition: it measures the mass of the eluting peptides (MS1 scan) and then selects precursor ions for fragmentation, measuring the masses of the fragments (MS/2 scan).
-
-
Data Analysis:
-
Use a specialized proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or open-source tools) to search the MS/MS data against the known sequence of the target protein.
-
Crucially, the search parameters must include a "variable modification" corresponding to the mass of the covalently attached fragment moiety (+193.52 Da ) on all potential nucleophilic residues (K, Y, S, T, H).
-
The software will identify spectra that match a peptide from the target protein carrying this specific mass modification.
-
Manual inspection of the MS/MS spectrum is essential for validation. The pattern of fragment ions (b- and y-ions) will confirm the peptide sequence and unambiguously pinpoint the modified amino acid.[20]
-
Hypothetical Data Summary
A successful campaign with this compound might yield the following results:
| Analysis | Result | Interpretation |
| Intact Protein MS | Observed Mass Shift: +193.51 Da | Confirms covalent bond formation with the expected loss of HCl. |
| DSF / Thermal Shift | ΔTm = +3.5 °C | Interaction stabilizes the protein, providing orthogonal evidence of binding. |
| Peptide Mapping | Modified Peptide: ...VGYLK SGET... Modified Residue: Lysine-145 Mass Error: < 1 ppm | The fragment has specifically and covalently modified Lysine at position 145. |
From Fragment to Lead: The Path Forward
With the covalent attachment site confirmed and ideally a high-resolution crystal structure of the protein-fragment complex in hand, the process of lead optimization can begin. The indanone scaffold serves as an anchor, and medicinal chemists can now rationally design and synthesize new analogues.
The goal of this "fragment growing" phase is to extend the molecule from its covalent anchor point to make additional, high-quality interactions (e.g., hydrogen bonds, hydrophobic contacts) with adjacent regions of the binding site.[21] This structure-guided approach is a hallmark of FBDD and allows for the rapid and efficient conversion of a low-affinity fragment into a potent and selective lead compound.
References
-
Fragment Screening. Sygnature Discovery. [Link]
-
Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]
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Pethkar, M., et al. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 111(52), 18556-18561. [Link]
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Mason, D. (2002). Characterization and quantitation of protein adducts using mass spectrometry. University of Arizona Thesis. [Link]
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This compound. American Elements. [Link]
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Renaud, J., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 27-36. [Link]
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Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 220-224. [Link]
-
Ross, S., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Central Science, 9(5), 859-868. [Link]
-
SuFEx Handle Fragment Library. Otava Chemicals. [Link]
-
Kelly, M. J., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 727-739. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
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Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Gerry, C. J., & Schreiber, S. L. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences, 108(17), 6793-6798. [Link]
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Yang, X., & Bartels, M. G. (2015). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. Journal of Chromatography B, 993-994, 79-93. [Link]
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G.A. Mueller, et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(10), 1872-1881. [Link]
-
Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. Semantic Scholar. [Link]
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This compound. PubChemLite. [Link]
-
1H-Indene-5-sulfonyl chloride, 2,3-dihydro-1-oxo-. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]
-
Ross, S., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Central Science, 9(5), 859-868. [Link]
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. [Link]
-
Klobucar, K., & Scott, D. E. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics, 12(2), 315. [Link]
-
Chen, H., et al. (2014). Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. European Journal of Medicinal Chemistry, 82, 423-432. [Link]
-
2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. PubChem. [Link]
-
Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. [Link]
-
Scott, A. D., et al. (2022). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Reaction Chemistry & Engineering, 7(1), 13-19. [Link]
-
Nsamela, A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17743-17765. [Link]
-
Liu, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Bioorganic Chemistry, 139, 106734. [Link]
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Application Notes and Protocols for the Synthesis and Evaluation of Indanone-Based Dual EGFR/HER2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Indanone-Based Dual EGFR/HER2 Inhibition
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases. Their overexpression and aberrant signaling are hallmarks of various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[1][2] While single-target inhibitors against EGFR or HER2 have shown clinical efficacy, the development of drug resistance remains a significant challenge.[1][2] Dual inhibition of both EGFR and HER2 presents a promising strategy to overcome resistance, achieve broader therapeutic efficacy, and potentially reduce adverse effects.[3][4][5]
The indanone scaffold is a privileged structure in medicinal chemistry, found in a number of biologically active compounds.[6][7] Its rigid framework and synthetic tractability make it an attractive starting point for the design of novel kinase inhibitors.[8][9] This document provides a comprehensive guide to the synthesis of a novel class of dual EGFR/HER2 inhibitors built upon an indanone scaffold, along with detailed protocols for their biological evaluation.
Signaling Pathways and Mechanism of Action
EGFR and HER2 signaling pathways are complex and interconnected, primarily activating the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival. Dual inhibitors are designed to bind to the ATP-binding site of the intracellular kinase domain of both EGFR and HER2, thereby blocking the downstream signaling cascades.
Caption: EGFR/HER2 signaling pathways and the inhibitory action of indanone-based compounds.
Synthesis of Indanone-Based Dual EGFR/HER2 Inhibitors
The synthesis of the target indanone derivatives can be achieved through a multi-step process, beginning with the construction of the indanone core, followed by functionalization to introduce moieties known to interact with the kinase domains of EGFR and HER2. A key synthetic strategy involves the Friedel-Crafts acylation to form the indanone ring.[10][11] Subsequent modifications can be introduced via reactions like Suzuki coupling to append aryl groups.[12]
Representative Synthetic Scheme
Sources
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- 8. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Indanone synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: A Practical Guide to the Laboratory-Scale Synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl Chloride
Abstract: This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, a key intermediate in medicinal chemistry and drug development. The protocol emphasizes a robust and reproducible method centered on the electrophilic chlorosulfonation of 1-indanone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, characterization data, and troubleshooting.
Introduction and Scientific Context
This compound is a bifunctional organic compound featuring a rigid indanone scaffold and a highly reactive sulfonyl chloride group. This unique combination makes it a valuable building block in the synthesis of complex molecular architectures. The indanone core is a prevalent motif in numerous biologically active compounds, while the sulfonyl chloride functional group serves as a versatile handle for introducing sulfonamide linkages, which are critical isosteres of amides in drug design.[1] Derivatives of this compound are explored for various therapeutic applications, leveraging the reactivity of the sulfonyl chloride to couple with amines, alcohols, and other nucleophiles.[2][3]
This guide details the direct chlorosulfonation of commercially available 1-indanone. This method is favored for its operational simplicity and efficiency, proceeding via a classic electrophilic aromatic substitution (EAS) mechanism.[4]
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis is achieved through the direct chlorosulfonation of 1-indanone using chlorosulfonic acid (ClSO₃H). The reaction proceeds as follows:
-
Generation of the Electrophile: Chlorosulfonic acid is a potent electrophilic agent. The electron-rich aromatic ring of 1-indanone initiates the attack.
-
Nucleophilic Attack: The π-electrons of the benzene ring of 1-indanone attack the sulfur atom of chlorosulfonic acid. The fused alkyl ring is an ortho-, para-director, while the carbonyl group is a meta-director. The substitution occurs at the 5-position (para to the alkyl substituent), which is sterically accessible and electronically favored.
-
Formation of Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the Cl⁻ ion generated in the reaction) abstracts a proton from the carbon atom bearing the new sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product. Hydrogen chloride gas is evolved as a byproduct.
Caption: Reaction mechanism for the chlorosulfonation of 1-indanone.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Example | CAS Number |
| 1-Indanone | ≥98% | Sigma-Aldrich | 83-33-0 |
| Chlorosulfonic Acid | ≥99% | Acros Organics | 7790-94-5 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Crushed Ice | N/A | N/A | N/A |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | 144-55-8 |
| Sodium Chloride (NaCl) | Reagent Grade | VWR | 7647-14-5 |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | 7487-88-9 |
| Equipment |
| 250 mL Three-neck round-bottom flask |
| 100 mL Dropping funnel |
| Magnetic stirrer and stir bar |
| Thermometer and adapter |
| Ice/water bath |
| Gas outlet/scrubber for HCl |
| 500 mL Beaker |
| 500 mL Separatory funnel |
| Rotary evaporator |
| Buchner funnel and filter paper |
| Glassware for recrystallization |
Safety Precautions
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic hydrogen chloride (HCl) gas. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), and a lab coat.
-
Quenching: The work-up step of pouring the reaction mixture onto ice is highly exothermic. Perform this step slowly and cautiously behind a blast shield.
-
Pressure: The reaction evolves HCl gas. Ensure the reaction apparatus is not a closed system and is safely vented to a scrubber containing a base solution (e.g., NaOH).
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. The third neck should be fitted with a gas outlet connected to a scrubber.
-
Place the entire apparatus in an ice/water bath on a magnetic stir plate.
-
-
Reagent Charging:
-
Carefully charge the flask with chlorosulfonic acid (e.g., 40 mL, ~0.7 mol). Begin stirring and allow the acid to cool to between 0 °C and 5 °C.
-
-
Addition of 1-Indanone:
-
Dissolve 1-indanone (e.g., 10 g, ~0.076 mol) in anhydrous dichloromethane (20 mL) and load this solution into the dropping funnel.
-
Add the 1-indanone solution dropwise to the cold, stirred chlorosulfonic acid over a period of 45-60 minutes.
-
Crucial Control Point: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A rapid temperature increase can lead to side reactions and product degradation. Vigorous evolution of HCl gas will be observed.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for another 2-3 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Prepare a large beaker (1 L) containing approximately 400 g of crushed ice.
-
CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic.
-
Once the quench is complete, transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).[4]
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layer sequentially with:
-
100 mL of cold water
-
100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid; watch for CO₂ evolution)
-
100 mL of brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be obtained as a solid.
-
Purify the solid by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane, to yield the final product as a colorless to pale yellow crystalline solid.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to pale yellow solid[4][5] |
| Molecular Formula | C₉H₇ClO₃S[6] |
| Molecular Weight | 230.67 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.8 (m, 3H, Ar-H), 3.2 (t, 2H, -CH₂-), 2.8 (t, 2H, -CH₂CO-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205.0 (C=O), 155.0, 142.0, 137.0, 131.0, 128.0, 125.0 (Ar-C), 36.0 (-CH₂-), 26.0 (-CH₂CO-) |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2900 (Aliphatic C-H), ~1710 (C=O stretch), ~1375 (S=O asymm. stretch), ~1170 (S=O symm. stretch)[7] |
| Mass Spec (EI) | m/z: 230 (M⁺, ³⁵Cl), 232 (M⁺+2, ³⁷Cl, ~33% intensity), 166 (M⁺ - SO₂) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reagents are of poor quality (e.g., wet 1-indanone). 3. Reaction temperature was too high, causing decomposition. | 1. Extend reaction time at room temperature; confirm with TLC. 2. Use high-purity, dry starting materials. 3. Ensure strict temperature control (0-5 °C) during addition. |
| Dark, Oily Product | 1. Side reactions due to overheating (sulfonation). 2. Insufficient quenching of acid during work-up. | 1. Repeat synthesis with better temperature control. 2. Ensure the crude product is thoroughly washed with NaHCO₃ solution. Attempt purification via column chromatography if recrystallization fails. |
| Violent Quenching | Reaction mixture added too quickly to ice. | Always add the reaction mixture very slowly to a large excess of ice with efficient stirring. Use a blast shield for safety. |
| Product Hydrolysis | Exposure of the sulfonyl chloride to water for extended periods or at elevated temperatures during work-up. | Perform the work-up and extraction steps efficiently without unnecessary delays. Ensure the organic solvent used for extraction is not wet. |
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis of 1-oxoindan-5-sulfonyl chloride.
References
- Benchchem. Synthesis routes of 5-Fluoro-1-indanone.
- Unknown. Synthesis of sulfonyl chloride substrate precursors.
- Benchchem. 2,3-dihydro-1H-indene-5-sulfonyl chloride | 52205-85-3.
- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008-07-30).
- Organic Chemistry Portal. Indanone synthesis.
- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Benchchem. Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives: Application Notes and Protocols.
- Organic Syntheses. 2-indanone.
- National Institutes of Health (NIH). Synthesis of 1-indanones with a broad range of biological activity.
- ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. (2017-03-09).
- AMERICAN ELEMENTS. This compound.
- Zhejiang Jiuzhou Chem Co.,Ltd. 1H-Indene-5-sulfonyl chloride, 2,3-dihydro-1-oxo- CAS NO.61565-36-4.
- ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives.
- Google Patents. CN104910001A - Synthetic method of 5-chloro-1-indanone.
- Google Patents. US6548710B2 - Process for preparing 1-indanones.
- ChemicalBook. 5-Chloro-1-indanone synthesis.
- ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. (2025-08-06).
- National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines.
- Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023-09-20).
- Google Patents. CN103351315A - General preparation method of sulfonyl chloride.
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- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Indene-5-sulfonyl chloride, 2,3-dihydro-1-oxo-, CasNo.61565-36-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. americanelements.com [americanelements.com]
- 7. acdlabs.com [acdlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Chlorosulfonation of 1-Indanone
Welcome to the technical support center for the chlorosulfonation of 1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only execute this reaction successfully but also to understand the underlying principles that govern its outcome.
Introduction: The Significance of 1-Indanone-5-sulfonyl Chloride
1-Indanone and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules, including antiviral, anti-inflammatory, and anticancer agents.[1] The introduction of a sulfonyl chloride group onto the 1-indanone scaffold, specifically at the 5-position, provides a versatile functional handle for further molecular elaboration, making 1-indanone-5-sulfonyl chloride a valuable intermediate in medicinal chemistry and materials science.
This guide will provide a detailed experimental protocol, address common challenges encountered during the reaction, and answer frequently asked questions to ensure you can optimize your experimental conditions for the highest yield and purity.
Part 1: Experimental Protocol
This section provides a detailed, step-by-step methodology for the chlorosulfonation of 1-indanone. Safety is paramount when working with chlorosulfonic acid; please consult the safety data sheet (SDS) and ensure all necessary personal protective equipment (PPE) is used in a well-ventilated fume hood.[2]
Detailed Experimental Protocol: Synthesis of 1-Indanone-5-sulfonyl Chloride
Materials:
-
1-Indanone
-
Chlorosulfonic acid (freshly opened or properly stored to prevent moisture contamination)
-
Crushed ice
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-indanone (1.0 eq).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly and carefully add chlorosulfonic acid (5-10 eq) dropwise to the stirred 1-indanone. The reaction is exothermic, so maintain the temperature at 0-5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This quenching step is highly exothermic and will release HCl gas; ensure it is performed in a well-ventilated fume hood.
-
Product Isolation: The product will precipitate out of the aqueous solution. Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water until the washings are neutral to pH paper. This removes any remaining acid.
-
Extraction (Optional): If the product does not fully precipitate, extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers.
-
Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 1-indanone-5-sulfonyl chloride.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 1-indanone-5-sulfonyl chloride.[3]
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the chlorosulfonation of 1-indanone in a question-and-answer format.
Low or No Product Yield
Q1: I am getting a very low yield of my desired product. What are the possible causes and how can I improve it?
A1: Low yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Moisture Contamination: Chlorosulfonic acid is extremely sensitive to moisture. Any water present will hydrolyze the chlorosulfonic acid and the desired sulfonyl chloride product. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh bottle of chlorosulfonic acid if possible.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction closely using TLC or other appropriate analytical techniques to determine the optimal reaction time.[3]
-
Suboptimal Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exotherm and minimize side reactions. However, if the reaction is sluggish, a slight increase in temperature may be necessary. This should be done cautiously while monitoring for the formation of byproducts.
-
Insufficient Reagent: An excess of chlorosulfonic acid is generally required to drive the reaction to completion. Ensure you are using a sufficient molar excess (5-10 equivalents).
-
Poor Quenching/Work-up: During the work-up, the sulfonyl chloride product is susceptible to hydrolysis. Pouring the reaction mixture onto ice and performing subsequent washes quickly and at low temperatures can minimize product loss.
Formation of Impurities and Byproducts
Q2: My final product is impure, showing multiple spots on the TLC plate. What are the likely side reactions?
A2: The formation of byproducts is a common issue in electrophilic aromatic substitution reactions. Here are the most probable impurities:
-
Disulfonation: The use of a large excess of chlorosulfonic acid or elevated reaction temperatures can lead to the introduction of a second sulfonyl chloride group on the aromatic ring. To minimize this, use the minimum necessary excess of the reagent and maintain strict temperature control.
-
Sulfone Formation: A common side reaction in sulfonation is the formation of a sulfone, where the newly formed sulfonyl chloride reacts with another molecule of 1-indanone. This can be minimized by maintaining a low reaction temperature and ensuring a sufficient excess of chlorosulfonic acid.
-
Isomer Formation: While the 5-position is the expected major product due to the directing effects of the carbonyl group (meta-directing) and the alkyl portion of the fused ring (ortho, para-directing), other isomers (e.g., 6-sulfonyl chloride) can also be formed. The regioselectivity can be influenced by the reaction conditions.[4] Careful purification by column chromatography is often necessary to separate these isomers.
-
Polymerization/Decomposition: 1-indanone can be sensitive to strong acids and high temperatures, potentially leading to polymerization or decomposition.[1] Maintaining low temperatures throughout the reaction and work-up is crucial.
Purification Challenges
Q3: I am having difficulty purifying my 1-indanone-5-sulfonyl chloride. What are the best practices?
A3: The purification of sulfonyl chlorides requires care due to their reactivity.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification.[3] It is important to use a non-polar eluent system (e.g., hexane/ethyl acetate) and to run the column relatively quickly to minimize contact time with the silica, which can be slightly acidic and may cause some degradation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Solvents such as a mixture of hexanes and ethyl acetate can be effective.[5]
-
Handling Precautions: During purification, it is important to minimize exposure to moisture to prevent hydrolysis of the sulfonyl chloride.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorosulfonation of 1-indanone?
A1: The chlorosulfonation of 1-indanone is an electrophilic aromatic substitution reaction. At lower temperatures, chlorosulfonic acid is in equilibrium, generating the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).[3] This electrophile then attacks the electron-rich aromatic ring of 1-indanone. The carbonyl group of 1-indanone is a deactivating, meta-directing group, while the alkyl portion of the fused ring is an activating, ortho, para-directing group. The combination of these effects favors substitution at the 5-position.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[3] A suitable eluent system (e.g., 3:1 hexane:ethyl acetate) should be chosen to achieve good separation between the starting material (1-indanone) and the product (1-indanone-5-sulfonyl chloride). The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the key safety precautions I should take when performing this reaction?
A3: Chlorosulfonic acid is a highly corrosive and reactive substance.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[6] An emergency shower and eyewash station should be readily accessible. The quenching of the reaction with ice is highly exothermic and releases HCl gas, so this step must be performed slowly and with extreme caution.
Q4: What are the expected spectroscopic characteristics of 1-indanone-5-sulfonyl chloride?
-
¹H NMR: You would expect to see signals for the aromatic protons, with splitting patterns indicative of substitution at the 5-position. The methylene protons of the indanone ring will also be present. The deshielding effect of the sulfonyl chloride group will be evident in the chemical shifts of the aromatic protons.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the sulfonyl chloride group being significantly shifted), and the aliphatic carbons of the indanone ring.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch will be present around 1700-1720 cm⁻¹. Strong characteristic bands for the sulfonyl chloride (S=O) stretches will appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[6]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂ and Cl. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should also be observable.
Part 4: Visualizations and Data
Reaction Scheme and Mechanism
Caption: Step-by-step experimental workflow.
Troubleshooting Logic
Caption: Troubleshooting decision-making flow.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Molar Ratio (1-Indanone:Chlorosulfonic Acid) | 1 : 5-10 | An excess of chlorosulfonic acid is required to act as both the reagent and the solvent, driving the reaction to completion. |
| Reaction Temperature | 0-5 °C | Low temperature is crucial to control the exothermic nature of the reaction and to minimize the formation of side products such as sulfones and disulfonated species. |
| Reaction Time | 1-4 hours (TLC monitored) | Reaction time can vary depending on the scale and specific conditions. Monitoring by TLC is essential to determine the point of complete consumption of the starting material. [3] |
References
-
Gornowicz, A.; Bielawska, A.; Bielawski, K. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry2017 , 13, 451–494. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: CHLOROSULPHONIC ACID. [Link]
-
Nacsa, E. D.; Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons2015 . [Link]
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? [Link]
-
GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. [Link]
Sources
Technical Support Center: Synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
Introduction for the Modern Drug Discovery Professional
Welcome to the comprehensive technical and troubleshooting guide for the synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride. This key intermediate is crucial for the development of a wide range of therapeutic agents, and its efficient synthesis is paramount. This guide is structured to move beyond simple procedural outlines, offering deep mechanistic insights and field-proven strategies to help you navigate the common pitfalls of this reaction. As your virtual Senior Application Scientist, my goal is to empower you to not only improve your yield and purity but also to understand the fundamental chemistry at play. This resource is designed for the hands-on researcher and process chemist, providing direct answers to the challenges you may face at the bench.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses the most frequent issues encountered during the synthesis, presented in a practical question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I mitigate them?
Answer: Low yield in this chlorosulfonation reaction is a common but solvable issue, typically stemming from one of four main areas: incomplete reaction, product hydrolysis, suboptimal reagent stoichiometry, or sulfone byproduct formation.
-
Incomplete Reaction: The chlorosulfonation of the deactivated 1-indanone ring can be sluggish.
-
Causality: Insufficient electrophilic strength or reaction time can lead to a significant amount of unreacted starting material.
-
Solution: Ensure a sufficient excess of chlorosulfonic acid is used. A molar ratio of at least 4:1 (Chlorosulfonic Acid : 1-Indanone) is recommended to act as both reagent and solvent, driving the reaction to completion. Reaction progress should be meticulously monitored by Thin-Layer Chromatography (TLC) until the 1-indanone spot has been completely consumed.
-
-
Product Hydrolysis: The target sulfonyl chloride is highly susceptible to hydrolysis, converting it to the corresponding and often undesired sulfonic acid.
-
Causality: Exposure to water, especially during the workup phase, rapidly hydrolyzes the -SO₂Cl group to -SO₃H. This is a primary cause of yield loss.[1]
-
Solution: The workup must be performed under strictly anhydrous conditions until the final quenching step. The quenching itself should be done by pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. This ensures rapid cooling and precipitation of the sulfonyl chloride, which has low solubility in cold water, thereby minimizing its contact time with the aqueous phase.[2] Subsequent washes should be performed quickly with ice-cold water.
-
-
Sulfone Byproduct Formation: A significant side reaction is the formation of a diaryl sulfone.
-
Causality: The newly formed sulfonyl chloride is an electrophile and can react with another molecule of the electron-rich 1-indanone starting material in a Friedel-Crafts-type reaction. This is more prevalent at higher temperatures.[1]
-
Solution: Strict temperature control is critical. The dropwise addition of 1-indanone to the chlorosulfonic acid must be carried out at 0-5 °C to minimize the rate of this bimolecular side reaction. Maintaining this low temperature throughout the addition and for a period thereafter is essential for maximizing the yield of the desired sulfonyl chloride.
-
Question 2: My final product is impure. How can I identify and minimize the formation of byproducts, particularly regioisomers?
Answer: Impurities often consist of the sulfonic acid hydrolysis product, unreacted starting material, and regioisomers. Understanding the directing effects on the 1-indanone ring is key to predicting and controlling isomer formation.
-
Identifying Impurities:
-
Sulfonic Acid: This byproduct is much more polar than the sulfonyl chloride. It will appear as a baseline spot on normal-phase TLC plates and can be identified by its solubility in aqueous base.
-
Starting Material: 1-Indanone can be visualized on TLC (stains with permanganate) and has a distinct Rf value from the product.
-
Regioisomers: The primary regioisomeric byproduct is 1-Oxo-2,3-dihydro-1H-indene-6 -sulfonyl chloride. Distinguishing between the 5- and 6-isomers typically requires spectroscopic analysis (¹H NMR).
-
-
Controlling Regioselectivity:
-
Mechanistic Rationale: The regiochemical outcome is a balance of the electronic effects of the two substituents on the benzene ring. The acyl group (C=O) is a deactivating, meta-directing group. The fused alkyl ring is a weakly activating, ortho, para-directing group.
-
Position 5: This position is meta to the deactivating acyl group and para to the activating alkyl group. Both effects reinforce substitution at this site, making This compound the major, electronically favored product.
-
Position 6: This position is ortho to the activating alkyl group but ortho to the deactivating acyl group, a less favorable combination.
-
-
Minimization Strategy: The formation of the desired 5-isomer is already electronically favored. Running the reaction at low temperatures (0-5 °C) enhances this selectivity by favoring the pathway with the lowest activation energy, which leads to the most stable intermediate.
-
Question 3: I'm struggling with the workup and purification. Can you provide a robust protocol?
Answer: A successful workup and purification strategy hinges on minimizing hydrolysis and effectively separating the product from impurities.
-
Optimized Workup Protocol:
-
Quenching: Once the reaction is complete (TLC confirms no starting material), carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (at least 10 times the mass of the reaction mixture). This step is highly exothermic and must be performed in an efficient fume hood.
-
Isolation: The solid product will precipitate out of the cold aqueous mixture. Collect the solid quickly via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate is neutral to pH paper. This removes residual chlorosulfonic and hydrochloric acids. Do not use excessive amounts of water or allow the product to sit in the aqueous solution for extended periods.
-
Drying: Dry the product under high vacuum to remove all traces of water, which could cause hydrolysis upon storage.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining high-purity material. The choice of solvent is critical. A two-solvent system is often effective.
-
Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a hot non-polar solvent in which the product is insoluble (e.g., hexanes or heptane) until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[3] Collect the crystals by vacuum filtration.
-
-
Flash Chromatography: If recrystallization is ineffective at removing persistent impurities, silica gel chromatography can be used.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) is a good starting point for separating the less polar sulfonyl chloride product from more polar impurities.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the electrophile in this reaction? The active electrophile is the chlorosulfonium ion (SO₂Cl⁺). It is generated in situ from the auto-protolysis of chlorosulfonic acid.[4][5]
Q2: Can I use a solvent for this reaction? While some procedures for related compounds use a co-solvent like dichloromethane, it is common to use an excess of chlorosulfonic acid itself as the solvent. This ensures a high concentration of the sulfonating agent to drive the reaction forward.[1] If a solvent is used, it must be anhydrous and inert to the highly acidic conditions.
Q3: How should I properly store the final product? this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperature (e.g., in a refrigerator or freezer). This minimizes degradation from atmospheric moisture.
Q4: What are the key safety precautions for this synthesis? Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. The reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles, and a face shield) is mandatory. The quenching step is highly exothermic and requires extreme caution.
Part 3: Experimental Protocols & Data
Optimized Reaction Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | 4-5 equivalents of Chlorosulfonic Acid | Acts as both reagent and solvent; drives reaction to completion. |
| Addition Temp. | 0 °C to 5 °C | Minimizes sulfone byproduct formation and controls exotherm. |
| Reaction Temp. | Allow to slowly warm to room temperature | Ensures the reaction proceeds to completion after the initial controlled addition. |
| Reaction Time | 2-6 hours (Monitor by TLC) | Reaction times can vary; empirical monitoring is crucial for optimization. |
| Workup | Quench on excess crushed ice | Rapidly precipitates the product, minimizing hydrolytic decomposition.[2] |
Detailed Synthesis Protocol
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler (to monitor HCl evolution).
-
Reagent Charging: In a fume hood, charge the flask with chlorosulfonic acid (4.0 eq.). Begin stirring and cool the flask to 0 °C using an ice-salt bath.
-
Substrate Addition: Dissolve 1-indanone (1.0 eq.) in a minimal amount of anhydrous dichloromethane (optional, can be run neat) and add it to the dropping funnel. Add the 1-indanone solution dropwise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system), checking for the disappearance of the 1-indanone spot.
-
Workup & Isolation: Follow the "Optimized Workup Protocol" described in the troubleshooting section.
-
Purification: Purify the crude, dried solid by recrystallization or flash chromatography as previously described.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common issues during the synthesis.
Caption: Decision tree for troubleshooting low yield and purity issues.
References
- Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? [Online] Available at: [Link]
-
Reddit. So, I'm working on chlorosulfonation, I can't find a mechanism with benzene... [Online] Available at: [Link]
-
University of Colorado, Boulder. Recrystallization - Single Solvent. [Online] Available at: [Link]
-
American Elements. This compound. [Online] Available at: [Link]
-
PubChemLite. This compound. [Online] Available at: [Link]
-
Kulesza, A. et al. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 2017, 13, 451–494. [Online] Available at: [Link]
-
Frings, M. et al. "Regioselective Synthesis of Indanones." Synlett, 2011, 14, 2039-2042. [Online] Available at: [Link]
- U.S. Patent 6,548,710 B2, "Process for preparing 1-indanones," April 15, 2003.
-
Moody, C. J., & Roff, G. J. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." The Journal of Organic Chemistry, 2017, 82(21), 11213-11223. [Online] Available at: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Online] Available at: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Online] Available at: [Link]
-
Chemistry LibreTexts. 15.03.1: Theory of Directing effects. [Online] Available at: [Link]
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Online] Available at: [Link]
-
Carlier, P. R. et al. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Organic Process Research & Development, 2023, 27(6), 1084-1093. [Online] Available at: [Link]
-
Baxendale, I. R. et al. "Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor." Beilstein Journal of Organic Chemistry, 2013, 9, 1435-1443. [Online] Available at: [Link]
Sources
Technical Support Center: Stability of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride in Solution
Welcome to the technical support center for 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this reactive intermediate in solution. Our goal is to equip you with the necessary knowledge to ensure the stability and successful application of this compound in your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable reagent in medicinal chemistry and organic synthesis, primarily due to the highly electrophilic nature of its sulfonyl chloride group. This reactivity is a double-edged sword; while it allows for the facile formation of sulfonamides and other derivatives, it also renders the molecule susceptible to degradation, particularly in solution. Understanding the factors that govern its stability is paramount to achieving reproducible and successful experimental outcomes.
The core of the molecule's reactivity lies in the sulfur atom of the sulfonyl chloride group (-SO₂Cl), which is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom.[1] This makes it a prime target for nucleophilic attack. The presence of the electron-withdrawing ketone group on the indene ring further enhances the electrophilicity of the sulfonyl chloride, making this particular molecule more reactive than simple benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid.[2] This reaction is often catalyzed by the presence of moisture in solvents or reagents. Given the heightened reactivity of this molecule due to the ketone substituent, even trace amounts of water can lead to significant degradation over time.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator is highly recommended for long-term storage.
Q3: Which solvents are recommended for dissolving this compound?
A3: Anhydrous aprotic solvents are the preferred choice. These include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. It is crucial to use freshly dried solvents to minimize the water content. Protic solvents such as alcohols and water should be avoided as they will react with the sulfonyl chloride.[3]
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, but with caution. If a co-solvent is necessary to dissolve other reactants, ensure it is also aprotic and anhydrous. If a protic co-solvent is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration to minimize the degradation of the sulfonyl chloride.
Q5: How does pH affect the stability of this compound?
A5: The stability of sulfonyl chlorides is pH-dependent. Both acidic and basic conditions can accelerate hydrolysis. In basic solutions, the rate of hydrolysis increases due to the presence of the more nucleophilic hydroxide ion. In some cases, at high pH, an elimination pathway to form a sulfene intermediate can also occur, which then rapidly reacts with available nucleophiles.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired sulfonamide product. | 1. Degradation of the sulfonyl chloride: The starting material may have hydrolyzed before or during the reaction. 2. Reaction with solvent: If a protic solvent was used, it may have reacted with the sulfonyl chloride. 3. Insufficiently nucleophilic amine: The amine may not be reactive enough under the chosen conditions. | 1. Verify starting material integrity: Before use, check the purity of the sulfonyl chloride by a suitable analytical method (e.g., ¹H NMR). 2. Use anhydrous aprotic solvents: Switch to a freshly dried aprotic solvent like DCM or THF. 3. Increase amine nucleophilicity: If possible, use a more nucleophilic amine or add a non-nucleophilic base (e.g., pyridine, triethylamine) to deprotonate the amine and increase its reactivity. |
| Formation of an unexpected sulfonic acid byproduct. | Presence of water: This is the most common cause, leading to the hydrolysis of the sulfonyl chloride. | 1. Dry all reagents and solvents: Use molecular sieves or other appropriate drying methods for all components of the reaction. 2. Run the reaction under an inert atmosphere: This will prevent atmospheric moisture from entering the reaction vessel. |
| Inconsistent reaction rates or yields between batches. | 1. Variability in solvent water content: Different batches of solvent may have varying levels of moisture. 2. Temperature fluctuations: Small changes in temperature can significantly affect the rate of both the desired reaction and the degradation pathways. | 1. Standardize solvent drying: Implement a consistent and rigorous solvent drying protocol. 2. Precise temperature control: Use a cryostat or a well-controlled oil bath to maintain a constant reaction temperature. |
Visualizing Degradation and Stability Assessment
Primary Degradation Pathway: Hydrolysis
The following diagram illustrates the nucleophilic attack of water on the electrophilic sulfur atom of this compound, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.
Caption: Hydrolysis of this compound.
Experimental Workflow for Stability Assessment
To ensure the integrity of your starting material and to understand its stability under your specific experimental conditions, we recommend the following workflow.
Caption: Workflow for assessing the stability of the sulfonyl chloride in solution.
Experimental Protocol: Assessing Solution Stability by HPLC
This protocol provides a step-by-step guide to quantitatively assess the stability of this compound in a chosen solvent.
Materials:
-
This compound
-
Anhydrous aprotic solvent of choice (e.g., acetonitrile)
-
Quenching reagent (e.g., a solution of a primary amine like benzylamine in the same solvent)
-
HPLC system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the anhydrous aprotic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Initial Time Point (t=0):
-
Immediately after preparation, take a 100 µL aliquot of the stock solution and add it to a vial containing an excess of the quenching reagent (e.g., 900 µL of a 10 mg/mL benzylamine solution). This will convert the sulfonyl chloride to a stable sulfonamide derivative.
-
-
Incubation:
-
Store the stock solution under the conditions you wish to test (e.g., room temperature, 4°C, protected from light).
-
-
Time-Course Sampling:
-
At predetermined time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 100 µL aliquot of the stock solution and quench it in the same manner as the initial time point.
-
-
HPLC Analysis:
-
Analyze all the quenched samples by HPLC. Develop a method that allows for the separation of the sulfonamide derivative from any unreacted quenching reagent and potential degradation products.
-
Create a calibration curve for the sulfonamide derivative to accurately quantify its concentration in each sample.
-
-
Data Analysis:
-
Plot the concentration of the sulfonamide derivative against time. The rate of decrease in the concentration of the derivative corresponds to the rate of degradation of the this compound under the tested conditions.
-
References
-
Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Sulfonyl halide. Wikipedia. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
Sources
Technical Support Center: Troubleshooting Sulfonyl Chloride Reactions with Primary Amines
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Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when reacting sulfonyl chlorides with primary amines. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding sulfonamide synthesis.
Q1: What is the fundamental reaction for synthesizing sulfonamides from primary amines?
The most established method involves the reaction of a sulfonyl chloride with a primary amine.[1] This is a nucleophilic acyl substitution-type reaction where the amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride.[2][3] The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][3]
Q2: What are the primary side reactions I should be aware of?
The main side reactions that can complicate your synthesis and reduce your yield include:
-
Di-sulfonylation: Primary amines possess two N-H bonds. Under certain conditions, both can react with the sulfonyl chloride, leading to a di-sulfonylated byproduct, R-N(SO₂R')₂.[1][4] This is often favored by an excess of the sulfonyl chloride or elevated temperatures.[1]
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid.[1][5] This sulfonic acid is unreactive towards the amine, leading to a loss of your starting material and lower yields.[1][5]
-
Formation of sulfonate esters: If an alcohol is present as a solvent or impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[1]
Q3: How can I effectively monitor my reaction's progress and detect side products?
Several analytical techniques are at your disposal:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the consumption of your starting materials and the formation of the product.[1][6]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying all components in your reaction mixture, including starting materials, the desired product, and any side products.[1] They are invaluable for quantitative analysis and reaction optimization.[7][8]
Section 2: Troubleshooting Common Issues
This section provides a structured approach to diagnosing and solving common problems encountered during sulfonamide synthesis.
Issue 1: Low to No Product Formation
You've set up your reaction, but analysis shows little to no desired sulfonamide.
| Potential Cause | Underlying Reason | Recommended Solution(s) |
| Inactive Sulfonyl Chloride | The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture during setup.[1][5] | Use a fresh or newly purified sulfonyl chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Low Reactivity of the Amine | Sterically hindered or electron-deficient primary amines can be poor nucleophiles, leading to a sluggish or incomplete reaction.[1] | Increase the reaction temperature or consider using a more forcing solvent. In some cases, catalytic methods may be necessary to enhance reactivity.[1] |
| Incorrect Stoichiometry | An improper ratio of reactants is a common cause of incomplete conversion. | Carefully verify the molar equivalents of the amine, sulfonyl chloride, and base. A slight excess of the amine (1.1-1.2 equivalents) can sometimes be beneficial to ensure complete consumption of the sulfonyl chloride.[5] |
| Inappropriate Base | The base may not be strong enough to effectively neutralize the HCl byproduct, leading to protonation of the amine and a halt in the reaction. | Use a non-nucleophilic organic base like pyridine or triethylamine.[5] For some substrates, a stronger, non-nucleophilic base like DBU may be required. |
Issue 2: Significant Formation of a Di-sulfonylated Byproduct
Your reaction is working, but you're isolating a significant amount of the less polar, di-sulfonylated product.
| Potential Cause | Underlying Reason | Recommended Solution(s) |
| Excess Sulfonyl Chloride | Using a stoichiometric excess of the sulfonyl chloride will drive the reaction towards the di-sulfonylated product.[1] | Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[1] |
| High Reaction Temperature | Higher temperatures can provide the activation energy needed for the less reactive mono-sulfonamide to be deprotonated and react with a second molecule of sulfonyl chloride.[1] | Perform the reaction at a lower temperature, such as 0 °C or even room temperature, and monitor the progress closely.[1] |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the primary amine has been consumed can lead to the slower formation of the di-sulfonylated product.[1] | Monitor the reaction by TLC or HPLC and quench it as soon as the starting amine is no longer visible.[1] |
| Strong Base | A strong base can readily deprotonate the initially formed mono-sulfonamide, creating a nucleophilic anion that can react further.[4] | Consider using a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, to minimize deprotonation of the sulfonamide product.[4] |
Issue 3: Presence of a Highly Polar Byproduct (Sulfonic Acid)
A significant amount of a polar byproduct, identified as the sulfonic acid, is observed.
| Potential Cause | Underlying Reason | Recommended Solution(s) |
| Water in the Reaction | The presence of water, either in the solvent or from improperly dried glassware, will lead to the hydrolysis of the sulfonyl chloride.[1][5] | Use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (nitrogen or argon) will help to exclude atmospheric moisture.[5] |
| Use of Protic Solvents | Solvents such as ethanol or methanol can contain trace amounts of water and can also act as nucleophiles, leading to sulfonate ester formation.[1] | Opt for anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4][5] |
Section 3: Key Experimental Protocols
To ensure success, meticulous execution of your experimental setup is paramount.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol outlines a standard procedure for the synthesis of sulfonamides from primary amines and sulfonyl chlorides.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).[1][5]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.[1]
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. Monitor the progress by TLC or HPLC until the starting amine is consumed (typically 2-24 hours).[1]
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl to remove excess amine and base, followed by saturated aqueous sodium bicarbonate, and finally brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[1]
Section 4: Visualizing Key Concepts
Understanding the underlying mechanisms and potential pitfalls is crucial for effective troubleshooting.
Reaction Mechanism and Side Reactions
Caption: General reaction pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
- common issues in sulfonamide synthesis and solutions - Benchchem.
- How does Ethyl Sulfonyl Chloride react with amines? - Blog.
- What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog.
- Technical Support Center: Sulfonylation of Primary Amines - Benchchem.
- Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis - Benchchem.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER.
- Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 3. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
alternative reagents for the chlorosulfonation of 1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and modification of 1-indanone derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols concerning the chlorosulfonation of 1-indanone, with a special focus on safer and more efficient alternative reagents to traditional methods. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to navigate the complexities of this important synthetic transformation.
Introduction: The Need for Alternatives in 1-Indanone Sulfonylation
1-Indanone and its derivatives are crucial structural motifs in a variety of biologically active compounds.[1][2] The introduction of a sulfonyl chloride group (-SO₂Cl) via chlorosulfonation is a key step in creating sulfonamides, a privileged class in medicinal chemistry. The traditional reagent for this transformation, chlorosulfonic acid (ClSO₃H), is highly effective but poses significant handling risks. It is extremely corrosive, reacts violently with water, and releases toxic HCl gas upon reaction.[3][4] These hazards necessitate the exploration of alternative reagents that offer a better safety profile without compromising efficiency. This guide addresses this critical need.
Frequently Asked Questions (FAQs)
Q1: Why should my lab consider alternatives to chlorosulfonic acid for sulfonating 1-indanone?
A: The primary driver is safety. Chlorosulfonic acid is a highly hazardous substance.
-
Extreme Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract upon contact.[5][6]
-
Violent Reactivity: It reacts explosively with water and many organic compounds, making quenching and work-up procedures particularly dangerous.[3][4]
-
Toxic Byproducts: The reaction liberates hydrogen chloride (HCl) gas, which requires efficient scrubbing and ventilation.[7]
-
Reaction Control: The high reactivity can lead to poor selectivity, charring of the substrate, and the formation of undesired sulfone byproducts, especially with sensitive substrates like 1-indanone which contains an enolizable ketone.
Seeking alternatives is a proactive step towards greener, safer, and often more controlled chemistry.
Q2: What are the most viable alternative reagents for the chlorosulfonation of 1-indanone?
A: While a direct, one-reagent substitute with identical reactivity is elusive, a two-step approach is the most common and effective alternative. This involves:
-
Sulfonation: Introduction of the sulfonic acid (-SO₃H) group onto the aromatic ring.
-
Chlorination: Conversion of the resulting sulfonic acid to the desired sulfonyl chloride (-SO₂Cl).
Common reagents for the initial sulfonation step include:
-
Fuming Sulfuric Acid (Oleum): A solution of sulfur trioxide (SO₃) in sulfuric acid. It is a powerful sulfonating agent.
-
Sulfur Trioxide Complexes: Complexes of SO₃ with reagents like pyridine (SO₃·py) or dioxane (SO₃·dioxane) are milder and more selective than free SO₃.
-
Sulfuric Acid with Acetic Anhydride: This mixture can be an effective sulfonating system for certain substrates.[8]
For the subsequent chlorination step, common reagents include:
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF.
-
Oxalyl Chloride ((COCl)₂): A milder alternative to thionyl chloride.
Q3: How does the presence of the ketone in 1-indanone affect the sulfonation reaction?
A: The carbonyl group of 1-indanone is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the fused ring system complicates simple directing effects. Sulfonation will preferentially occur on the benzene ring. The ketone's electron-withdrawing nature makes the ring less reactive than benzene, often requiring stronger sulfonating agents or higher temperatures. Furthermore, the α-protons are acidic and can be removed under certain conditions, leading to enolate formation and potential side reactions, especially if basic reagents (like SO₃·py) are used without careful pH control.
Q4: I'm observing the formation of multiple isomers. How can I improve regioselectivity?
A: Isomer control is a common challenge. The position of sulfonation is dictated by both electronic and steric factors.
-
Thermodynamic vs. Kinetic Control: Sulfonation is often reversible.[9] Running the reaction at lower temperatures may favor the kinetically preferred product, while higher temperatures or longer reaction times can lead to isomerization to the thermodynamically more stable product.
-
Reagent Choice: Milder, bulkier reagents like SO₃·pyridine may offer different selectivity compared to the highly reactive species generated from oleum.
-
Blocking Groups: In complex syntheses, a reversible blocking group like a tert-butyl group can be installed to direct the sulfonation to a specific position and then subsequently removed.[9]
Q5: My reaction is resulting in a low yield and significant substrate decomposition. What's going wrong?
A: This typically points to reaction conditions that are too harsh.
-
Reagent Stoichiometry: Using a large excess of a powerful sulfonating agent like oleum can lead to di-sulfonation and oxidative degradation (charring).
-
Temperature Control: Sulfonation is an exothermic process. Failure to adequately cool the reaction vessel during reagent addition can cause the temperature to run away, leading to decomposition.
-
Moisture: Ensure all glassware is oven-dried and reagents are anhydrous. Water can violently react with strong sulfonating agents and deactivate them.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Insufficiently active sulfonating agent. 2. Reaction temperature is too low. 3. Deactivated substrate. 4. Poor quality or wet reagents. | 1. Switch to a stronger agent (e.g., from SO₃·py to oleum). 2. Gradually increase the reaction temperature, monitoring for side products. 3. Consider using a more significant excess of the sulfonating agent. 4. Use freshly opened, anhydrous reagents and solvents. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high. 2. Excessively strong sulfonating agent. 3. Reaction time is too long. | 1. Maintain strict temperature control, especially during addition (e.g., use an ice or dry ice bath). 2. Use a milder reagent (e.g., SO₃·dioxane). 3. Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed. |
| Product is Insoluble / Difficult to Isolate ("Sulfonic Acid Mess") | 1. Sulfonic acids are often highly polar and can be difficult to extract from aqueous media. 2. Product may have precipitated from the reaction mixture as a sticky solid. | 1. After quenching, consider isolating the sulfonic acid as a salt (e.g., sodium salt) by neutralizing with a base. The salt may be easier to handle and purify. 2. For the chlorination step, ensure the sulfonic acid is completely dry before adding thionyl or oxalyl chloride. |
| Hydrolysis of Sulfonyl Chloride During Work-up | 1. Premature exposure of the sulfonyl chloride to water or alcohols. 2. Incomplete conversion of the sulfonic acid. | 1. During work-up, use ice-cold water for quenching and perform extractions quickly. Ensure all organic layers are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent removal. 2. Ensure the chlorination reaction goes to completion before initiating the work-up. |
Data & Reagent Comparison
The following table provides a comparative summary of common sulfonating agents.
| Reagent | Active Species | Advantages | Disadvantages | Safety Concerns |
| Chlorosulfonic Acid | ClSO₃H / SO₂Cl⁺ | One-step process, highly reactive. | Extremely hazardous, poor selectivity, corrosive HCl byproduct.[10][11] | Severe corrosive, reacts violently with water, toxic fumes. |
| Fuming H₂SO₄ (Oleum) | SO₃ | Highly reactive, low cost. | Can cause charring, poor selectivity, reversible reaction.[9] | Highly corrosive, exothermic reaction with water. |
| SO₃-Pyridine Complex | SO₃ | Mild, good for sensitive substrates, less charring. | Less reactive (may require heat), pyridine can be difficult to remove. | Pyridine is toxic and has a strong odor. |
| SO₃-Dioxane Complex | SO₃ | Milder than oleum, solid reagent is easier to handle. | Dioxane is a suspected carcinogen, less reactive than oleum. | Dioxane toxicity. |
Experimental Protocols & Workflows
Workflow Overview: Two-Step Chlorosulfonation
The following diagram illustrates the general experimental workflow for the alternative two-step chlorosulfonation of 1-indanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 4. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 5. nj.gov [nj.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. chemithon.com [chemithon.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. globalspec.com [globalspec.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Post-Reaction Handling of Chlorosulfonic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical step of removing unreacted chlorosulfonic acid from a reaction mixture. Given its highly reactive nature, the work-up procedure is paramount for ensuring experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why is quenching unreacted chlorosulfonic acid so hazardous?
Chlorosulfonic acid (CSA) is a powerful dehydrating and sulfonating agent that reacts with extreme violence with water.[1] This is not a simple dissolution but a rapid, highly exothermic hydrolysis reaction. The process generates significant heat and liberates large volumes of dense, corrosive white fumes, which consist of hydrochloric acid (HCl) gas and sulfuric acid (H₂SO₄) mist.[1][2] If the reaction is not controlled, the rapid temperature increase and gas evolution can cause splashing of the corrosive mixture and a dangerous pressure buildup in a closed system.[3]
Q2: What are the chemical products formed when chlorosulfonic acid is quenched with water?
The quenching process involves the hydrolysis of the chlorosulfonyl group. Chlorosulfonic acid reacts with water to produce sulfuric acid and hydrogen chloride.[1][4]
Reaction: ClSO₃H + H₂O → H₂SO₄ + HCl(g)
This reaction is effectively instantaneous and is the primary reason for the hazardous nature of the quench.[4]
Q3: Are there alternative reagents for quenching chlorosulfonic acid besides water or ice?
While other methods exist for neutralizing bulk CSA waste, for a typical reaction work-up, controlled addition to ice or an ice/water slurry is the universally accepted and safest laboratory procedure.[5][6] Some sources mention slowly adding waste CSA to concentrated sulfuric acid to manage the initial reactivity, but this is not practical for isolating a product and creates a large volume of hazardous waste.[7] Never attempt to quench chlorosulfonic acid by adding a base (like sodium hydroxide) directly to the reaction mixture; the reaction is uncontrollably violent.
Q4: What are the absolute minimum safety precautions I must take during the quenching process?
Safety is non-negotiable when handling chlorosulfonic acid.[2]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield (8-inch minimum), an acid-resistant lab coat, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton™).[8][9] Standard nitrile gloves are insufficient.
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to contain and exhaust the HCl and H₂SO₄ fumes that are evolved.[8]
-
Emergency Preparedness: Ensure immediate access to a safety shower and an eyewash station.[2] All personnel in the lab should be aware of the procedure being performed.
-
The Golden Rule: Always add the acid-containing reaction mixture slowly to the ice/water. NEVER add water to the reaction mixture.[9]
Troubleshooting Guide: Common Work-Up Issues
Problem: The quenching process is extremely violent, with excessive fuming and splashing.
-
Root Cause: This is typically caused by adding the reaction mixture too quickly or having insufficient cooling to dissipate the heat from the exothermic hydrolysis. The rate of heat generation is overwhelming the cooling capacity of your system.
-
Solution: The key is controlled, slow addition and maximizing the heat sink.
-
Use a Large Excess of Ice: Instead of just cooling the water, use a large beaker filled loosely with crushed ice or an ice-water slurry.[5] The latent heat of fusion for ice provides a much larger thermal buffer than cold water alone. A common recommendation is to use at least 10-20 parts ice by weight to one part of the reaction mixture.
-
Slow Down the Addition: Add the reaction mixture dropwise via an addition funnel or in very small portions with a pipette.[6]
-
Ensure Vigorous Stirring: Stir the ice slurry vigorously to ensure the reaction mixture is dispersed quickly and localized hot spots do not form.
-
External Cooling: Place the beaker containing the ice slurry into a larger secondary container filled with an ice-salt bath to maintain a temperature below 0 °C.
-
Problem: A solid has precipitated from my mixture during the quench.
-
Root Cause: This is often the desired outcome. Your newly sulfonated organic product may be insoluble in the highly acidic aqueous environment created by the quench (a mixture of sulfuric and hydrochloric acids).
-
Solution:
-
Isolation: Once the quench is complete and the mixture has been stirred until all ice has melted, the solid product can be collected by vacuum filtration.[10]
-
Washing: Wash the collected solid on the filter with copious amounts of cold deionized water to remove residual sulfuric and hydrochloric acids. Check the pH of the filtrate to ensure acids have been removed.
-
Purity Check: The crude, wet cake can then be dried and analyzed for purity. It may require recrystallization from a suitable solvent.[6]
-
Problem: I am struggling to extract my organic product from the aqueous layer after quenching.
-
Root Cause: Sulfonic acids, especially those on smaller organic molecules, can have significant water solubility, leading to poor partitioning into an organic solvent. The product may exist as an anion in the aqueous phase, further hindering extraction into a nonpolar organic solvent.
-
Solution:
-
Solvent Selection: Standard nonpolar solvents may be ineffective. Consider using more polar solvents like ethyl acetate or alcohols, though these can present their own separation challenges.[11] Halogenated solvents have also been historically used for extracting sulfonic acids.[12]
-
"Salting Out": After the quench, saturate the aqueous layer by adding a large amount of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its transfer into the organic layer.
-
Ion Pairing: If the product is still difficult to extract, consider adding a lipophilic counter-ion (like a quaternary ammonium salt) to form an ion pair that is more soluble in the organic phase.
-
Isolate as a Salt: It may be more effective to neutralize the acidic solution carefully with a base (e.g., NaOH, NaHCO₃) after the initial quench is complete. This converts the sulfonic acid into its salt, which might precipitate if it has low water solubility, or it could then be isolated by evaporating the water.[13]
-
Problem: My final product shows signs of decomposition after the work-up.
-
Root Cause: The harsh conditions of the work-up can damage sensitive functional groups on your molecule. The combination of extremely low pH and the heat generated during the quench can lead to hydrolysis of esters, amides, or other acid-labile groups.
-
Solution:
-
Maintain Low Temperatures: The most critical factor is temperature control. Perform the entire quench process in an ice-salt bath, ensuring the temperature of the receiving flask never rises above 5-10 °C.
-
Minimize Time in Acid: Do not let the quenched mixture stand in the strong acid solution for an extended period. Proceed to the extraction or neutralization step as promptly as it is safe to do so.
-
Careful Neutralization: After the initial quench is complete and the solution is cold, slowly and carefully add a chilled, saturated solution of a weak base like sodium bicarbonate to neutralize the strong acids before extraction. This should be done cautiously to control CO₂ evolution.
-
Experimental Protocols & Data
Protocol 1: Standard Procedure for Quenching a Reaction Mixture Containing Chlorosulfonic Acid
-
Preparation: In a chemical fume hood, prepare a large beaker (at least 10x the volume of your reaction mixture) equipped with a large magnetic stir bar. Fill the beaker with crushed ice, adding just enough deionized water to create a mobile slurry.
-
Cooling: Place this beaker into a secondary container filled with an ice-salt mixture to maintain a temperature below 0 °C.
-
Setup: Ensure your reaction flask is securely clamped. If the volume is large, prepare to transfer the reaction mixture via a pressure-equalizing dropping funnel. For small volumes, a glass pipette can be used.
-
Slow Addition: Begin vigorous stirring of the ice slurry. Slowly add the reaction mixture containing unreacted chlorosulfonic acid to the slurry dropwise or in very small portions.[6]
-
Monitoring: Constantly monitor the rate of addition and the reaction. If fuming becomes excessive or the temperature rises rapidly, immediately stop the addition and allow the system to cool before proceeding.
-
Completion: After the addition is complete, allow the mixture to stir while it slowly warms to room temperature. The mixture is now ready for product isolation via extraction or filtration.
Table 1: Comparison of Quenching Strategies
| Quenching Method | Primary Mechanism | Advantages | Disadvantages | Recommended Use |
| Addition to Ice/Water Slurry | Hydrolysis & Heat Absorption | Highly effective heat dissipation; standard, well-understood procedure.[5] | Can be violent if performed incorrectly; produces large volumes of corrosive HCl gas.[1][3] | Standard protocol for reaction work-up and product isolation. |
| Direct Neutralization with Base | Acid-Base Neutralization | None in a laboratory setting. | Extremely Dangerous. Uncontrollable, explosive release of heat and gas. | NEVER recommended. |
| Addition to Conc. H₂SO₄ | Dilution/Controlled Hydrolysis | Can reduce initial fuming compared to water.[7] | Creates a large volume of highly corrosive waste; not suitable for product isolation. | Niche use for disposal of waste CSA, not for reaction work-up. |
Visualizations
Diagram 1: Workflow for Quenching and Work-up
Caption: A logical workflow for the safe quenching and subsequent work-up of a reaction mixture.
Diagram 2: Hydrolysis of Chlorosulfonic Acid
Caption: The violent hydrolysis reaction that occurs when chlorosulfonic acid meets water.
References
- Chlorosulfonic Acid. Veolia North America.
- How to neutralize chloro -sulfonic acid? ECHEMI.
- Chloro Sulphonic Acid CAS No 7790-94-5 MATERIAL SAFETY D
- Chlorosulfonic acid.
- Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov.
- SAFETY D
- Chlorosulfonic acid | SO2(OH)Cl | CID 24638. PubChem.
- Process for extracting sulfonic acids.
- The reaction of chlorosulfonic acid with different metals. Sciencemadness Discussion Board.
- How to carry out a sulfonation reaction?
- Chlorosulfonic acid.
- METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION.
- CSA. DuPont.
- Quenching reactive goodies is always fun if it's smokey. Reddit.
- Purification of sulfonic acids.
- Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure.
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- 2. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - The reaction of chlorosulfonic acid with different metals - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. atul.co.in [atul.co.in]
- 10. researchgate.net [researchgate.net]
- 11. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents [patents.google.com]
- 12. US3766255A - Process for extracting sulfonic acids - Google Patents [patents.google.com]
- 13. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride and its Alternatives
In the landscape of drug discovery and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into the connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, a key building block in medicinal chemistry.
The Structural Significance of this compound
The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[3] The addition of a sulfonyl chloride group at the 5-position introduces a reactive handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications. Understanding the NMR signature of this molecule is crucial for reaction monitoring, purity assessment, and structural confirmation of its derivatives.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound can be predicted by considering the spectra of 1-indanone and the electronic effects of the -SO₂Cl group. The protons of the five-membered ring are expected to appear as two triplets, characteristic of an A₂B₂ spin system, shifted downfield due to the proximity of the carbonyl group.[4] The aromatic protons will exhibit a more complex splitting pattern due to the deshielding and ortho/meta coupling effects of the electron-withdrawing sulfonyl chloride group.
Predicted ¹³C NMR Spectral Analysis
In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal. The aromatic carbons will also be significantly affected by the sulfonyl chloride substituent, with the carbon directly attached to the sulfur atom (C-5) and the ortho and para carbons experiencing notable downfield shifts. The aliphatic carbons of the five-membered ring will appear in the upfield region of the spectrum.[4]
Comparative NMR Analysis: Dansyl Chloride and Tosyl Chloride
To provide context for the predicted spectral data of our target molecule, we will now examine the experimental NMR data for two common alternative sulfonylating agents.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a fluorescent labeling agent widely used in biochemistry. Its NMR spectra are characterized by the signals of the naphthalene ring system and the dimethylamino group.
p-Toluenesulfonyl Chloride (Tosyl Chloride)
Tosyl chloride is a workhorse reagent in organic synthesis for the formation of tosylates and sulfonamides. Its simple and highly symmetric structure gives rise to a readily interpretable NMR spectrum.
Data Summary Tables
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Proton | This compound (Predicted) | Dansyl Chloride (Experimental) | Tosyl Chloride (Experimental) |
| Aromatic-H | ~7.8-8.2 (m) | 8.2-8.6 (m), 7.2-7.7 (m) | 7.8-7.9 (d), 7.4-7.5 (d) |
| Aliphatic-H | ~3.2 (t), ~2.8 (t) | - | - |
| -CH₃ | - | ~2.9 (s) | ~2.5 (s) |
Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound (Predicted) | Dansyl Chloride (Experimental) | Tosyl Chloride (Experimental) |
| C=O | ~205 | - | - |
| Aromatic-C | ~125-155 | ~115-152 | ~128-146 |
| Aliphatic-C | ~36, ~26 | - | - |
| -CH₃ | - | ~45 | ~22 |
Experimental Protocols
General NMR Sample Preparation
A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This guide provides a comprehensive, albeit predictive, NMR characterization of this compound, contextualized by a comparison with the established spectral data of dansyl chloride and tosyl chloride. The predicted chemical shifts and coupling patterns offer a valuable reference for researchers working with this important synthetic intermediate. The detailed experimental protocols and workflow diagrams further serve to ensure the acquisition of high-quality, reliable NMR data in the laboratory. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will stimulate further investigation into the spectroscopic properties of this versatile molecule.
References
-
PubChem. 1-Indanone. [Link]
-
SpectraBase. Dansyl chloride. [Link]
-
MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]
-
SpectraBase. p-Toluenesulfonyl chloride. [Link]
-
Flynn, P. F. NMR Assignments for 2-Ethyl-Indanone. [Link]
-
RSC Publishing. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: An HPLC-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of reactive intermediates like 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present a detailed HPLC protocol, and objectively compare its performance against other viable analytical strategies.
The Criticality of Purity for a Reactive Intermediate
This compound is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a reactive sulfonyl chloride moiety, makes it susceptible to degradation, primarily through hydrolysis to the corresponding sulfonic acid. The presence of this and other process-related impurities can have significant downstream consequences. Therefore, a robust, accurate, and precise analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for sulfonyl chlorides.[1] A well-developed HPLC method can effectively separate the main component from its potential impurities, allowing for accurate quantification.
The Challenge: On-Column Stability
The primary challenge in the HPLC analysis of sulfonyl chlorides is their reactivity with water, a common component of reversed-phase mobile phases.[2] This can lead to on-column hydrolysis, resulting in an underestimation of the purity of the sulfonyl chloride and an overestimation of the corresponding sulfonic acid impurity. To mitigate this, method development must focus on minimizing the potential for degradation during the analysis.
A Validated HPLC Protocol for this compound
This protocol is designed to provide a robust and reliable method for the purity assessment of this compound, with careful consideration given to the stability of the analyte.
Experimental Workflow
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Mass Spectrometry of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the precise characterization of molecules is paramount. 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a reactive compound with potential applications in bioconjugation and as a chemical probe. This guide provides an in-depth analysis of its mass spectrometric behavior, offering a comparative perspective against alternative reagents. By understanding its ionization and fragmentation patterns, researchers can effectively identify and characterize this molecule and its derivatives in complex biological matrices.
Introduction to the Mass Spectrometric Analysis of this compound
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a rigid indanone core. The sulfonyl chloride moiety readily reacts with primary and secondary amines, making it a candidate for protein labeling and derivatization. Mass spectrometry (MS) is an indispensable tool for confirming the identity of such reagents and for characterizing their reaction products. This guide will delve into the expected mass spectrometric behavior of this compound under various ionization techniques and compare its performance with other commonly used labeling agents.
Predicted Mass Spectrometric Behavior of this compound
Molecular Formula: C₉H₇ClO₃S
Monoisotopic Mass: 229.98044 Da
Ionization Techniques
The choice of ionization technique is critical for the successful analysis of this compound.
-
Electron Ionization (EI): As a "hard" ionization technique, EI is likely to cause extensive fragmentation of the molecule.[1] While this can provide valuable structural information, the molecular ion peak (M+) may be weak or absent.[1]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique well-suited for analyzing reactive and thermally labile compounds. It is expected to produce a prominent protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺). In-source fragmentation can be induced in ESI to generate fragment ions for structural confirmation.[2]
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be driven by the presence of the sulfonyl chloride group and the indanone core.
Under Electron Ionization (EI):
-
Loss of Chlorine: A primary fragmentation event is the homolytic cleavage of the S-Cl bond to lose a chlorine radical (•Cl), resulting in a fragment at m/z 195.
-
Loss of SO₂: A common fragmentation pathway for sulfonyl chlorides is the loss of sulfur dioxide (SO₂), which would yield a fragment at m/z 165.
-
Cleavage of the Indanone Ring: The indanone ring can undergo fragmentation, leading to the loss of ethylene (C₂H₄) or carbon monoxide (CO).
Under Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID):
-
Loss of HCl: From the protonated molecule [M+H]⁺, a neutral loss of HCl is anticipated, leading to a fragment at m/z 194.
-
Loss of SO₂: Similar to EI, the loss of SO₂ from the protonated molecule would result in a fragment at m/z 166.
-
Combined Losses: Sequential losses, such as the loss of both HCl and CO, are also possible.
The following diagram illustrates the predicted fragmentation pathways for this compound under both EI and ESI conditions.
Caption: Predicted fragmentation of this compound.
Comparative Analysis with Alternative Reagents
The performance of this compound as a labeling or cross-linking reagent can be benchmarked against other commonly used compounds. This section provides a comparison with Dansyl Chloride, Naphthalene-2-sulfonyl chloride, and 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride.
| Feature | This compound | Dansyl Chloride | Naphthalene-2-sulfonyl chloride | 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride |
| Molecular Weight | 229.98 g/mol | 269.75 g/mol | 226.68 g/mol [3] | 254.71 g/mol [4] |
| Reactive Group | Sulfonyl Chloride | Sulfonyl Chloride | Sulfonyl Chloride | Sulfonyl Chloride |
| Core Structure | Indanone | Naphthalene | Naphthalene | Thiazole |
| Predicted Key Fragments (EI) | m/z 195 (-Cl), 166 (-SO₂) | m/z 234, 170, 155 | m/z 191 (-Cl), 162 (-SO₂)[3] | m/z 219 (-Cl), 190 (-SO₂) |
| Predicted Key Fragments (ESI) | m/z 195 (-HCl), 167 (-SO₂) | m/z 252 (dansyl moiety) | m/z 191 (-HCl), 163 (-SO₂) | m/z 220 (-HCl), 191 (-SO₂) |
| Potential Applications | Protein labeling, chemical probe synthesis | Fluorescent labeling of amines and phenols | Derivatization for chromatography | Synthesis of sulfonamides |
Discussion:
-
Dansyl Chloride is a well-established fluorescent labeling reagent. Its naphthalene core provides a strong chromophore and fluorophore, making it ideal for detection by UV-Vis and fluorescence spectroscopy, in addition to mass spectrometry.[5]
-
Naphthalene-2-sulfonyl chloride is structurally similar to dansyl chloride but lacks the dimethylamino group, resulting in different reactivity and fragmentation. It serves as a good non-fluorescent analogue for comparison.
-
2-Acetamido-4-methyl-5-thiazolesulfonyl chloride offers a different heterocyclic core, which can influence its reactivity and fragmentation pattern, providing a distinct signature in mass spectrometric analysis.
The choice of reagent will depend on the specific application, with this compound offering a unique combination of a reactive sulfonyl chloride and a rigid, UV-active indanone scaffold.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the mass spectrometric analysis of this compound and its derivatives.
Sample Preparation
Due to the reactivity of the sulfonyl chloride group, sample preparation should be conducted in aprotic solvents to prevent hydrolysis.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the appropriate mobile phase to a final concentration suitable for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
An LC-MS method is ideal for analyzing the purity of the reagent and for monitoring its reactions.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS System: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100 - 500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and source temperature for the specific instrument.
The following diagram outlines the general workflow for LC-MS analysis.
Caption: General workflow for LC-MS analysis of sulfonyl chlorides.
Conclusion
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. While experimental data for this specific compound is limited, a thorough understanding of its predicted ionization and fragmentation behavior, in comparison to established reagents, empowers researchers to confidently utilize it in their studies. The detailed protocols and comparative data presented herein serve as a valuable resource for the effective application of mass spectrometry in the characterization of this and related sulfonyl chloride compounds.
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A Comparative Analysis of the Biological Activities of Indanone and Indole Sulfonamide Scaffolds
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the indanone and indole sulfonamide scaffolds have emerged as privileged structures, each demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of their performance across key therapeutic areas, supported by experimental data. We will delve into their mechanisms of action, compare their potency against common biological targets, and provide detailed protocols for essential validation assays, offering a comprehensive resource for researchers and drug development professionals.
Introduction to the Scaffolds
Indanone: The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a versatile scaffold found in both natural products and synthetic molecules.[1] Its rigid framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets.[2] The most notable example of an indanone-based drug is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3] This highlights the potential of the indanone scaffold in designing potent and selective therapeutic agents.
Indole Sulfonamide: The indole sulfonamide scaffold combines the biologically significant indole nucleus with a sulfonamide group. The indole ring is a key component of many natural and synthetic bioactive compounds, while the sulfonamide group is a well-established pharmacophore known for its diverse therapeutic applications, including antibacterial and anticancer activities.[4] This combination has led to the development of potent inhibitors of various enzymes, such as aromatase and tubulin.[5]
Head-to-Head Comparison of Biological Activities
While direct comparative studies between indanone and indole sulfonamide derivatives are limited, we can draw meaningful comparisons by examining their activities against common biological targets reported in the literature.
Anticancer Activity: A Focus on MCF-7 Breast Cancer Cells
The MCF-7 human breast cancer cell line is a widely used model for evaluating the efficacy of potential anticancer agents. Both indanone and indole sulfonamide derivatives have demonstrated significant activity against this cell line, albeit often through different mechanisms.
Indanone Derivatives as Anticancer Agents:
Indanone derivatives have shown potent antiproliferative effects against MCF-7 cells, primarily through the inhibition of tubulin polymerization.[6][7] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]
Indole Sulfonamides as Anticancer Agents:
Indole sulfonamides have also demonstrated efficacy against MCF-7 cells, with a prominent mechanism being the inhibition of aromatase, an enzyme crucial for estrogen biosynthesis.[5][9] By blocking aromatase, these compounds reduce estrogen levels, thereby inhibiting the growth of estrogen-receptor-positive breast cancers like MCF-7.[10] Some indole sulfonamides also exhibit anticancer activity through tubulin polymerization inhibition.
Quantitative Comparison of Anticancer Activity against MCF-7 Cells
| Compound Class | Derivative Example | Mechanism of Action | IC50 (µM) against MCF-7 | Reference |
| Indanone | 2-Benzylidene-1-indanone (9j) | Tubulin Polymerization Inhibition | 0.01 | [2] |
| Indanone | Gallic acid-based indanone (1) | Tubulin Polymerization Inhibition, Antiangiogenic | Not specified for MCF-7, but showed significant suppression of VEGF-R1, VEGF-R2 and HIF-α | [6][11] |
| Indole Sulfonamide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | Not specified, antiproliferative | 13.2 | [12] |
| Indole Sulfonamide | Indoline-5-sulfonamide (4f) | Carbonic Anhydrase IX/XII Inhibition | 12.9 (under hypoxia) | [13] |
This table presents a selection of data from different studies and is intended for illustrative comparison. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Enzyme Inhibition: Aromatase and Acetylcholinesterase
Aromatase Inhibition:
Aromatase is a key target in the treatment of hormone-dependent breast cancer. Both indanone and indole sulfonamide scaffolds have been utilized to develop aromatase inhibitors.
-
Indole Sulfonamides: A number of indole aryl sulfonamides have been synthesized and shown to inhibit aromatase in the sub-micromolar range.[5][10] Their mechanism involves the indole nucleus interacting with the heme group of the aromatase enzyme.[10]
-
Indanone Derivatives: Certain indanone derivatives, such as a dimer of 2-(4-pyridylmethyl)-1-indanone, have also demonstrated potent aromatase inhibition, with IC50 values comparable to the standard inhibitor aminoglutethimide.[14]
Acetylcholinesterase (AChE) Inhibition:
AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The indanone scaffold, present in the drug Donepezil, is a well-established framework for potent AChE inhibitors.
-
Indanone Derivatives: Numerous indanone derivatives have been designed and synthesized, exhibiting highly potent AChE inhibitory activity, with some compounds showing IC50 values in the nanomolar and even picomolar range, significantly more potent than Donepezil in some cases.[3][15]
-
Indole Sulfonamides: Indole-based sulfonamides have also been investigated as AChE inhibitors, with some derivatives showing potent inhibition in the sub-micromolar to low micromolar range.
Quantitative Comparison of Enzyme Inhibition
| Target Enzyme | Compound Class | Derivative Example | IC50 (µM) | Reference |
| Aromatase | Indole Sulfonamide | Derivative IX | 0.16 | [16] |
| Aromatase | Indanone | Dimer of 2-(4-pyridylmethyl)-1-indanone | 10.2 | [14] |
| Acetylcholinesterase | Indanone | Compound 6a | 0.0018 | [3] |
| Acetylcholinesterase | Indole Sulfonamide | Indole-based sulfonamide 1 | 0.17 ± 0.02 |
This table presents a selection of data from different studies and is intended for illustrative comparison. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Antimicrobial Activity: Targeting Staphylococcus aureus
Both indanone and sulfonamide-containing compounds have been investigated for their antibacterial properties against Gram-positive bacteria like Staphylococcus aureus.
-
Indanone Derivatives: Substituted indanone acetic acid derivatives have shown marked potency as antimicrobial agents against S. aureus.[17] Other studies have also reported the antibacterial activity of indanone derivatives against this pathogen.[18]
-
Indole Sulfonamides: While sulfonamides, in general, are well-known antibacterial agents, some indole-based sulfonamide derivatives have been specifically synthesized and screened for their activity against S. aureus, showing positive results.[19] Several studies have demonstrated the efficacy of various sulfonamide derivatives against clinical isolates of S. aureus, including methicillin-resistant strains (MRSA).[20][21][22][23]
Mechanistic Insights and Signaling Pathways
The diverse biological activities of indanone and indole sulfonamide derivatives stem from their ability to modulate key cellular signaling pathways.
Tubulin Polymerization and Cell Cycle Arrest
A significant mechanism of anticancer activity for both scaffolds is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis.
Caption: Inhibition of Tubulin Polymerization Pathway.
Aromatase Inhibition and Estrogen Signaling
Aromatase inhibitors, including certain indole sulfonamides and indanones, exert their anticancer effects by blocking the final step of estrogen biosynthesis. This reduces the levels of circulating estrogens, which are critical for the growth of estrogen receptor-positive breast cancer cells.
Caption: Aromatase Inhibition and Estrogen Synthesis.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are representative step-by-step methodologies for key assays discussed in this guide.
Protocol 1: Antiproliferative Activity Assessment using MTT Assay
This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.[2]
Workflow Diagram:
Caption: MTT Assay Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (indanone or indole sulfonamide derivatives) in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a further 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2]
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and a GTP stock solution (10 mM). Reconstitute lyophilized tubulin protein in the polymerization buffer to a final concentration of 2-4 mg/mL. Keep all reagents on ice.
-
Assay Plate Preparation: In a pre-chilled 96-well plate, add 10 µL of various concentrations of the test compound (or DMSO as a vehicle control).
-
Initiation of Polymerization: To each well, add 100 µL of the tubulin solution and 1 µL of the GTP stock solution. Mix gently by pipetting.
-
Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance values against time. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.[24]
Conclusion
Both indanone and indole sulfonamide scaffolds are of significant interest in drug discovery, demonstrating a wide array of biological activities. Indanone derivatives have shown exceptional promise as highly potent acetylcholinesterase inhibitors and as anticancer agents through tubulin polymerization inhibition. Indole sulfonamides have emerged as effective anticancer agents, particularly through aromatase inhibition, and also exhibit potent antimicrobial properties.
The choice between these scaffolds for a drug discovery program will ultimately depend on the specific biological target and the desired therapeutic outcome. This guide provides a foundational comparison to aid researchers in making informed decisions and designing future studies. The provided experimental protocols offer a starting point for the in-house validation and characterization of novel compounds based on these privileged structures.
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Synthesis and Activity of Aurone and Indanone Derivatives. (2023). Bentham Science. Retrieved from [Link]
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Synthesis and Computational Studies on Indole Sulfonamide Derivatives a New Class of Anti breast cancer agents. (2017). ResearchGate. Retrieved from [Link]
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Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2018). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PubMed Central. Retrieved from [Link]
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Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). ResearchGate. Retrieved from [Link]
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Antimicrobial and antifungal screening of indanone acetic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase. (2014). PubMed Central. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Oxo-2,3-dihydro-1H-indene Sulfonamides
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for the 1-oxo-2,3-dihydro-1H-indene sulfonamide scaffold. By integrating data from various studies, we will explore how targeted chemical modifications to this versatile core structure influence its biological activity across different therapeutic areas, including anti-inflammatory and anticancer applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles for optimizing the potency, selectivity, and pharmacokinetic profile of this promising class of compounds.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the fusion of well-established pharmacophores is a proven strategy for the discovery of novel therapeutic agents. The 1-oxo-2,3-dihydro-1H-indene, or indanone, moiety is a rigid bicyclic structure present in numerous biologically active compounds, offering a defined three-dimensional orientation for substituent groups.[1][2] The sulfonamide group (-SO₂NH₂) is a cornerstone of drug design, renowned for its role in a wide array of therapeutics, from antibiotics to diuretics and anticancer agents.[3][4] Its ability to act as a hydrogen bond donor and acceptor, and critically, to coordinate with metal ions in enzyme active sites, makes it a highly versatile functional group.[5]
The combination of these two scaffolds into the 1-oxo-2,3-dihydro-1H-indene sulfonamide framework creates a class of molecules with significant therapeutic potential. This guide will dissect the SAR of this chemical class, providing a logical framework for understanding how structural changes translate into functional outcomes.
The Core Scaffold and Key Points of Modification
The fundamental structure of a 1-oxo-2,3-dihydro-1H-indene sulfonamide consists of the indanone core with a sulfonamide group typically attached to the aromatic ring. The primary points for chemical modification, which dictate the resulting biological activity, are the indanone ring itself and the free amine of the sulfonamide group.
Caption: Core structure and primary sites for SAR analysis.
Structure-Activity Relationship (SAR) Analysis
The biological profile of these compounds is highly dependent on the nature and position of substituents at the R¹ and R² sites.
Substitutions on the Indanone Ring (R¹)
Modifications to the aromatic portion of the indanone ring primarily influence target binding affinity and selectivity.
-
Position and Electronic Nature: The placement of substituents is critical. For instance, in the novel anti-inflammatory agent CGP 28237 (5-methylsulphonylamino-6-phenoxy-1-indanone), the specific arrangement of the sulfonamide at the 5-position and a phenoxy group at the 6-position was key to its potent activity.[6] This compound demonstrated high efficacy in rat models of arthritis (ED₄₀ ≈ 0.5 mg/kg p.o.) without the gastrointestinal side effects typical of many non-steroidal anti-inflammatory drugs (NSAIDs).[6]
-
Introduction of Hydroxyl Groups: The addition of hydroxyl groups can be beneficial. In a study of 2-benzylidene-1-indanone derivatives, substituting a hydroxyl group at the C-6 position of the indanone core was a key design element that led to compounds with potent anti-inflammatory activity, specifically inhibiting TNF-α and IL-6 release in lipopolysaccharide (LPS)-stimulated macrophages.[7]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups has been shown to be beneficial for the antimicrobial activity of indanone derivatives, suggesting this could be a viable strategy for developing antibacterial agents within this class.[2]
Substitutions on the Sulfonamide Moiety (R²)
The substituent (R²) attached to the sulfonamide nitrogen plays a pivotal role in modulating activity, selectivity, and pharmacokinetic properties. The general principles of sulfonamide SAR often apply here.[3][8]
-
Aromatic and Heterocyclic Groups: Appending aromatic or heterocyclic rings to the sulfonamide can introduce additional binding interactions with the target protein. These interactions can occur in hydrophobic pockets away from the primary binding site, significantly enhancing potency and selectivity.[5] For example, in the development of carbonic anhydrase inhibitors, heterocyclic sulfonamides are known to form stabilizing interactions with coordinated water molecules in the enzyme's active site.[5]
-
Alkyl Groups: Simple N-alkyl sulfonamides have also been synthesized and shown to possess potent anticancer activity, in some cases exceeding that of known agents like indisulam.[9] This highlights that even seemingly simple modifications at the R² position can lead to highly active compounds.
-
Hydrophobic Tails: The addition of a hydrophobic tail, such as a benzyloxy group, to related heterocyclic sulfonamides has been shown to boost inhibitory activity and selectivity towards specific human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX and XII.[10][11] This strategy could be directly applicable to the indanone sulfonamide scaffold to target specific disease-related enzymes.
Comparative Analysis of Biological Activities
The 1-oxo-2,3-dihydro-1H-indene sulfonamide scaffold has been explored for a variety of therapeutic applications. The table below compares representative compounds and their activities.
| Compound/Series | Key Structural Features | Biological Target/Activity | Quantitative Data | Reference |
| CGP 28237 | 5-methylsulphonylamino-6-phenoxy-1-indanone | Anti-inflammatory (Adjuvant Arthritis) | ED₄₀ ≈ 0.5 mg/kg p.o. (rat) | [6] |
| Indanone Derivatives | 6-OH on indanone, varied 2-benzylidene | Anti-inflammatory (LPS-stimulated macrophages) | Potent inhibition of TNF-α and IL-6 | [7] |
| N-Alkyl Sulfonamides | Polycyclic hydrocarbon core (related to indene) | Anticancer (various cell lines) | Higher potency than indisulam and ABT-751 | [9] |
| Pyridazine-based Sulfonamides | Bioisostere of indanone, benzyloxy tail | Carbonic Anhydrase IX (hCA IX) Inhibition | Kᵢ = 4.9 nM (Compound 5c) | [11] |
| 2-benzylidene-1-indanone derivatives | Varied substitutions on benzylidene ring | Anti-inflammatory (IBD model) | >70% inhibition of monocyte adhesion | [12] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data are critical. Below are representative protocols for the synthesis and biological evaluation of these compounds.
General Synthetic Pathway
The synthesis of 1-oxo-2,3-dihydro-1H-indene sulfonamides can be achieved through a multi-step process, often culminating in the coupling of a substituted indanone amine with a sulfonyl chloride.
Caption: Generalized synthetic workflow for target compounds.
Step-by-Step Protocol:
-
Synthesis of Amino-Indanone: Start with a commercially available or synthesized substituted 1-indanone. Introduce a nitro group onto the aromatic ring using standard nitrating conditions (e.g., HNO₃/H₂SO₄).
-
Reduction: Reduce the nitro group to a primary amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield the key amino-indanone intermediate.
-
Sulfonamide Formation: Dissolve the amino-indanone intermediate in a suitable solvent like pyridine or dichloromethane. Add the desired sulfonyl chloride (R²-SO₂Cl) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, quench the reaction with water or dilute acid. Extract the product with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the final 1-oxo-2,3-dihydro-1H-indene sulfonamide.
Representative Biological Assay: Carbonic Anhydrase Inhibition
The inhibitory activity against human carbonic anhydrase (hCA) isoforms is a common evaluation for sulfonamides.
Protocol: Stopped-Flow CO₂ Hydrase Assay
-
Enzyme and Compound Preparation: Prepare stock solutions of the purified hCA isoenzyme (e.g., hCA I, II, IX, XII) and the synthesized indanone sulfonamide inhibitors in an appropriate buffer with a known percentage of DMSO.
-
Assay Buffer: Use a buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).
-
Measurement: The assay is performed using a stopped-flow instrument. The enzyme-inhibitor solution is mixed with a CO₂-saturated solution.
-
Data Acquisition: The instrument measures the rate of the CO₂ hydration reaction by monitoring the change in absorbance of the pH indicator as the pH drops due to proton formation (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻).
-
Calculation: The initial reaction rates are recorded. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[11][13]
Mechanistic Insights: Targeting Metalloenzymes
A primary mechanism of action for many sulfonamide-based drugs is the inhibition of metalloenzymes, particularly those containing a zinc ion (Zn²⁺) in their active site, such as carbonic anhydrases.[11]
The sulfonamide moiety is isosteric and isoelectronic with the carbonate ion. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group, coordinating directly to the Zn²⁺ ion in the enzyme's catalytic center. This binding event displaces a key water/hydroxide molecule, effectively shutting down the enzyme's catalytic cycle.
Caption: Sulfonamide binding to the Zn²⁺ in the active site of carbonic anhydrase.
Conclusion and Future Perspectives
The 1-oxo-2,3-dihydro-1H-indene sulfonamide scaffold represents a highly adaptable platform for the development of targeted therapeutic agents. The SAR analysis reveals clear patterns:
-
Indanone Ring: Substitutions on the aromatic ring, particularly at the 5- and 6-positions, are critical for modulating potency and can be used to fine-tune interactions with the target protein.
-
Sulfonamide Moiety: The R² group is a key determinant of selectivity and pharmacokinetic properties. The incorporation of hydrophobic tails or specific heterocyclic systems can be leveraged to achieve isoform-selective inhibition, for example, against cancer-related carbonic anhydrases.
Future research should focus on expanding the diversity of substituents at both the R¹ and R² positions. Exploring bioisosteric replacements for the indanone core could yield novel scaffolds with improved properties.[10] Furthermore, applying this scaffold to other metalloenzyme targets or kinase inhibition, where the indanone core can serve as a hinge-binding motif, represents a promising avenue for continued drug discovery efforts.
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Wiesenberg-Boettcher, I., et al. (1987). A sulphonamido-indanone derivative CGP 28237 (ZK 34228), a novel non-steroidal anti-inflammatory agent without gastro-intestinal ulcerogenicity in rats. Drugs Under Experimental and Clinical Research, 13(5), 237-245. [Link]
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A Researcher's Guide to In Vitro Kinase Assays: Evaluating 1-Oxo-2,3-dihydro-1H-indene-5-sulfonamide Derivatives
This guide provides a comprehensive comparison of in vitro kinase assay methodologies for researchers and drug development professionals engaged in the evaluation of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonamide derivatives as potential kinase inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into data interpretation, ensuring a robust and reliable assessment of your compounds.
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for therapeutic intervention. The sulfonamide moiety is a key pharmacophore in many approved and investigational kinase inhibitors, valued for its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases. The 1-Oxo-2,3-dihydro-1H-indene-5-sulfonamide scaffold represents a promising starting point for the development of novel kinase inhibitors.
Choosing the Right In Vitro Kinase Assay: A Comparative Overview
The selection of an appropriate in vitro kinase assay is critical for obtaining accurate and reproducible data. Several formats are available, each with its own set of advantages and limitations. The primary methods involve the detection of either the phosphorylated substrate or the consumption of ATP.
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, cumbersome workflow. |
| Fluorescence-Based Assays | Use of fluorescently labeled substrates or antibodies to detect phosphorylation. | High-throughput, non-radioactive. | Potential for compound interference with fluorescence signal. |
| Luminescence-Based Assays | Measurement of remaining ATP levels after the kinase reaction using a luciferase/luciferin system. | High-throughput, sensitive, less prone to compound interference than fluorescence. | Indirect measurement of kinase activity, can be affected by compounds that inhibit luciferase. |
| SDS-PAGE and Western Blot | Separation of proteins by size, followed by detection of phosphorylated substrate with specific antibodies.[1][2] | Provides qualitative and semi-quantitative data, allows for visualization of protein phosphorylation.[1][2] | Low-throughput, labor-intensive. |
For initial screening and IC50 determination of a new series of compounds like the 1-Oxo-2,3-dihydro-1H-indene-5-sulfonamide derivatives, a luminescence-based assay offers a favorable balance of throughput, sensitivity, and reduced compound interference.
Experimental Workflow: Luminescence-Based In Vitro Kinase Assay
This section provides a detailed, step-by-step protocol for determining the inhibitory potential of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonamide derivatives against a target kinase.
Caption: A streamlined workflow for an in vitro luminescence-based kinase assay.
Detailed Protocol
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase buffer. A common composition is 20 mM Tris-HCl pH 7.4, 150 mM NaCl, and 1 mM DTT.[3] The optimal buffer composition may vary depending on the specific kinase.
- ATP Solution: Prepare a stock solution of ATP in dH₂O. The final concentration in the assay should be close to the Michaelis-Menten constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
- Kinase and Substrate: Reconstitute the recombinant kinase and its corresponding substrate in the kinase buffer to the desired concentrations. For example, a kinase concentration of 50 nM and a substrate concentration of 250 nM can be a starting point.[3][4]
- Test Compounds: Dissolve the 1-Oxo-2,3-dihydro-1H-indene-5-sulfonamide derivatives in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
2. Assay Procedure:
- Perform serial dilutions of the test compounds in DMSO.
- In a 384-well white assay plate, add the kinase and substrate mixture to each well.
- Add the diluted test compounds or DMSO (as a vehicle control) to the respective wells.
- Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding the ATP solution containing MgCl₂ (final concentration of 10 mM).[1][3]
- Incubate the plate at the optimal reaction temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
- Stop the reaction and detect the remaining ATP by adding a commercially available luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
- Measure the luminescence signal using a plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Comparative Analysis of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonamide Derivatives
The primary output of the in vitro kinase assay is the IC50 value, which provides a quantitative measure of the inhibitory potency of each derivative. Below is a hypothetical comparison table for a series of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonamide derivatives against a target kinase, for instance, Polo-like kinase 4 (PLK4), a serine/threonine kinase involved in cell cycle regulation.[5][6]
| Compound ID | R1 Group | R2 Group | PLK4 IC50 (nM) |
| Derivative A | H | H | 5,200 |
| Derivative B | 4-Cl | H | 150 |
| Derivative C | 3-F | H | 50 |
| Derivative D | 3-F | CH₃ | 25 |
| Staurosporine | - | - | 5 |
| Centrinone | - | - | 2.7[5] |
Interpretation of Results:
-
Structure-Activity Relationship (SAR): The data suggests that substitution on the sulfonamide-bearing ring significantly impacts inhibitory activity. The unsubstituted Derivative A is a weak inhibitor. The addition of a halogen at the meta-position (Derivative C) is more favorable than at the para-position (Derivative B). Further modification at the R2 position (Derivative D) enhances potency. This systematic evaluation is crucial for guiding further chemical optimization.
-
Positive Controls: The inclusion of known inhibitors like Staurosporine (a broad-spectrum kinase inhibitor) and Centrinone (a specific PLK4 inhibitor) validates the assay's performance.
The Importance of Selectivity Profiling
While high potency against the primary target is desirable, the selectivity of a kinase inhibitor is equally critical to minimize off-target effects and potential toxicity. Compounds that inhibit multiple kinases are common and can sometimes be advantageous in complex diseases like cancer.[7] However, understanding the broader kinase inhibitory profile is essential.
Caption: Simplified signaling pathway illustrating PLK4 activation and inhibition.
It is highly recommended to screen promising lead compounds against a panel of kinases to determine their selectivity profile. This can be done through commercially available services that offer screening against hundreds of kinases. The results of such a screen will reveal any potential off-target activities and help in the selection of the most promising candidates for further development. For instance, some sulfonamide-based compounds have been identified as dual c-Met/Ron kinase inhibitors.[8][9]
Conclusion
The systematic in vitro evaluation of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonamide derivatives is a critical step in the drug discovery process. By employing a robust and well-validated assay, such as the luminescence-based method described here, researchers can generate reliable data to establish structure-activity relationships and identify potent and selective kinase inhibitors. This guide provides the foundational knowledge and practical steps to confidently assess your novel compounds and advance your research toward the development of next-generation therapeutics.
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). PubMed Central. [Link]
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Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). PubMed. [Link]
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Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (2021). ACS Publications. [Link]
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A Senior Application Scientist's Comparative Guide to Sulfonyl Chlorides in Drug Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the selection of the appropriate sulfonyl chloride is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. This guide provides an in-depth, objective comparison of key sulfonyl chlorides—p-toluenesulfonyl chloride (tosyl chloride, TsCl), p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, DNS-Cl)—grounded in experimental data and field-proven insights.
Introduction: The Central Role of Sulfonyl Chlorides in Medicinal Chemistry
Sulfonyl chlorides are highly reactive electrophiles that play a pivotal role in the synthesis of a vast array of pharmaceuticals.[1] Their primary utility lies in the formation of sulfonamides and sulfonate esters. The sulfonamide moiety is a privileged scaffold in drug discovery, present in numerous marketed drugs, including antibiotics, diuretics, and antiretrovirals.[2][3] The conversion of alcohols to sulfonate esters transforms a poor leaving group (hydroxyl) into an excellent one, facilitating a wide range of nucleophilic substitution reactions.[4][5]
The choice of a particular sulfonyl chloride is dictated by several factors, including the reactivity of the substrate, the desired stability of the resulting sulfonamide or sulfonate ester, and the need for chemoselectivity in the presence of other functional groups. This guide will dissect the nuances of three workhorse sulfonyl chlorides, providing the necessary data and protocols to make informed decisions in your synthetic endeavors.
The Stalwart Workhorse: p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)
Tosyl chloride is arguably the most widely used sulfonyl chloride in organic synthesis, prized for its affordability, stability, and well-established reactivity.[6][7]
Core Applications and Mechanistic Insights
Sulfonamide Formation: TsCl readily reacts with primary and secondary amines in the presence of a base to form highly stable N-tosylsulfonamides.[2] This stability is a double-edged sword: while it provides robust protection for the amine functionality during subsequent synthetic steps, harsh conditions are often required for its removal, typically involving strong acids or reducing agents.[7]
Activation of Alcohols: The reaction of TsCl with alcohols furnishes tosylates, excellent leaving groups for nucleophilic substitution and elimination reactions.[4] This transformation proceeds with retention of stereochemistry at the alcohol carbon.
Experimental Protocol: Synthesis of a Model Sulfonamide using TsCl
Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide from benzylamine and tosyl chloride.
Materials:
-
Benzylamine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine in pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: ~95%[8]
The Versatile Activator: p-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl)
Nosyl chloride, distinguished by the strongly electron-withdrawing nitro group, offers distinct advantages over tosyl chloride, particularly in the realm of amine protection and activation.[8]
Enhanced Reactivity and Orthogonal Deprotection
The nitro group on the aromatic ring significantly increases the electrophilicity of the sulfur atom, leading to faster reaction rates compared to TsCl. More importantly, the resulting N-nosylsulfonamides are susceptible to cleavage under remarkably mild conditions, typically using a thiol and a base.[9] This provides orthogonality with other common protecting groups like Boc and Cbz, which are sensitive to acidic and hydrogenolytic conditions, respectively.
The Fukuyama Amine Synthesis: A Paradigm of Nosyl Chemistry
The enhanced acidity of the N-H proton in N-nosylsulfonamides facilitates N-alkylation under mild conditions, a cornerstone of the Fukuyama amine synthesis. This powerful methodology allows for the efficient preparation of secondary amines from primary amines.
Experimental Protocol: Deprotection of an N-Nosylsulfonamide
Objective: To deprotect N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide.
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (excess)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the N-nosylated amine in acetonitrile.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the free secondary amine.
Expected Yield: ~95%[8]
The Illuminating Reporter: 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride, DNS-Cl)
Unlike TsCl and NsCl, which are primarily used for protection and activation, dansyl chloride's main application in drug synthesis is as a fluorescent labeling agent for primary and secondary amines.[10][11]
Fluorescent Labeling for Analysis and Characterization
Dansyl chloride reacts with amines to form highly fluorescent sulfonamide adducts.[11][12] The fluorescence of these dansyl amides is often sensitive to the local environment, making them valuable probes in biophysical studies.[13] This property is extensively used for the quantification of drugs and metabolites containing amine functionalities, as well as for N-terminal amino acid analysis of proteins and peptides.[11][13]
Experimental Protocol: Dansylation of an Amine-Containing Drug
Objective: To fluorescently label an amine-containing drug for analytical purposes.
Materials:
-
Amine-containing drug (1.0 eq)
-
Dansyl chloride (1.2 eq)
-
Sodium carbonate buffer (1 M, pH 11.0)
-
Acetone
Procedure:
-
Dissolve the amine-containing drug in the sodium carbonate buffer.
-
Add a solution of dansyl chloride in acetone dropwise to the stirred drug solution at room temperature (25 °C).
-
Stir the reaction for 15 minutes for primary and secondary amines, or up to 2 hours for tertiary amines.[10]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) under UV light.
-
The dansylated product can be extracted with an organic solvent like diethyl ether for further analysis.
Comparative Performance: A Data-Driven Analysis
| Feature | Tosyl Chloride (TsCl) | Nosyl Chloride (NsCl) | Dansyl Chloride (DNS-Cl) |
| Primary Application | Protection/Activation | Protection/Activation | Fluorescent Labeling |
| Reactivity | Good | High | Moderate |
| Sulfonamide Stability | Very High | Moderate | High |
| Deprotection Conditions | Harsh (Strong Acid/Reducing Agents)[7] | Mild (Thiol/Base)[9] | Not typically removed |
| Key Advantage | Cost-effective, robust protection | Orthogonal deprotection, enables Fukuyama amination | Provides fluorescent tag for analysis[13] |
| Notable Drug Syntheses | Tolterodine (as protecting group)[7] | Darunavir (HIV protease inhibitor)[2][14] | Used for analysis of various amine-containing drugs[10] |
Visualizing the Synthetic Workflows
General Sulfonamide Synthesis Workflow
Caption: General workflow for sulfonamide synthesis.
Fukuyama Amine Synthesis and Deprotection Logic
Caption: Logical flow of the Fukuyama amine synthesis.
Conclusion: Selecting the Right Tool for the Job
The choice between tosyl, nosyl, and dansyl chloride is a strategic one, guided by the specific demands of the synthetic target.
-
Tosyl chloride remains the go-to reagent for robust, cost-effective protection of amines and activation of alcohols, particularly when harsh reaction conditions are anticipated in subsequent steps and a strenuous deprotection is tolerable.
-
Nosyl chloride offers a more nuanced approach, providing a highly activating group for amines that can be cleaved under mild, orthogonal conditions. It is the reagent of choice for the synthesis of complex molecules where functional group tolerance is paramount, as exemplified by its use in the synthesis of the HIV protease inhibitor Darunavir.[2][14]
-
Dansyl chloride occupies a specialized niche, serving as an indispensable tool for the fluorescent labeling of amine-containing drugs and biomolecules, enabling their sensitive detection and quantification.
By understanding the distinct properties and applications of these sulfonyl chlorides, researchers can optimize their synthetic strategies, leading to more efficient and successful drug discovery and development programs.
References
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- Process for the preparation of darunavir and darunavir intermediates. (2011).
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- Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository.
- Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradi
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Synthesis of Sulfonopeptides. (n.d.). PubMed.
- A Quantitative Structure-Activity Relationship Study on Some aromatic/heterocyclic Sulfonamides and Their Charged Derivatives Acting as Carbonic Anhydrase Inhibitors. (n.d.). PubMed.
- Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2025).
- Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applic
- Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (n.d.). PubMed.
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A Senior Application Scientist's Guide to the Analytical Validation of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
For researchers, scientists, and drug development professionals, the rigorous validation of reactive intermediates like 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS No. 61565-36-4) is a cornerstone of robust process development and quality control.[1][2] The inherent reactivity of the sulfonyl chloride functional group, while advantageous for synthesis, presents unique analytical challenges.[3] This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization and validation of this key intermediate, grounded in scientific principles and practical, field-proven insights.
The selection of an appropriate analytical technique is contingent on the specific objective, whether it be structural elucidation, purity assessment, quantitative determination, or monitoring reaction kinetics. This guide will explore a multi-faceted approach, leveraging spectroscopic and chromatographic techniques to build a complete analytical profile of this compound.
Comparative Overview of Analytical Techniques
The following table summarizes the primary analytical techniques for the characterization of this compound, highlighting their respective strengths and limitations.
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structure Elucidation, Purity, Quantification | Moderate | Excellent (qNMR) | Provides detailed structural information, non-destructive.[3] | Lower sensitivity compared to mass spectrometry.[3] |
| FTIR Spectroscopy | Functional Group Identification | High | Limited | Rapid and straightforward for identifying the sulfonyl chloride group.[3] | Provides limited structural information beyond functional groups. |
| Mass Spectrometry (MS) | Molecular Weight Determination, Impurity Profiling | High | Good (with appropriate calibration) | High sensitivity, provides molecular weight and fragmentation patterns.[3] | May require derivatization for volatile compounds, potential for ion source reactions. |
| HPLC | Purity, Quantification, Stability Testing | High | Excellent | High resolution for separating impurities, widely applicable.[4][5] | The reactive nature of sulfonyl chlorides can pose challenges for direct analysis.[4][5] |
| GC-MS | Volatile Impurity Analysis | High | Excellent | Excellent for separating and identifying volatile compounds. | Derivatization is often necessary for non-volatile sulfonyl chlorides.[6] |
| Titrimetry | Assay (Total Sulfonyl Chloride Content) | Low | Excellent | Simple, cost-effective, and accurate for determining total sulfonyl chloride content. | Lacks specificity, measures total sulfonyl chloride content including reactive impurities. |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework.
Causality Behind Experimental Choices: Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are the solvents of choice to prevent solvolysis.[3][7]
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule. For complex structures, 2D NMR techniques like COSY and HSQC can aid in unambiguous assignments.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a quick and effective method for confirming the presence of the key functional groups in this compound, particularly the sulfonyl chloride and carbonyl moieties.
Causality Behind Experimental Choices: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample preparation and avoids the use of solvents that might react with the analyte.
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR spectroscopic analysis.
Step-by-Step Protocol for FTIR-ATR:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the sulfonyl chloride (S=O asymmetric and symmetric stretching, S-Cl stretching) and the carbonyl (C=O stretching) functional groups.
Expected Characteristic FTIR Peaks:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | ~1370-1390 |
| Symmetric S=O Stretch | ~1170-1190 | |
| S-Cl Stretch | ~550-650 | |
| Carbonyl (C=O) | C=O Stretch | ~1700-1720 |
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity and Stability Assessment
HPLC is the workhorse for determining the purity of this compound and for conducting stability-indicating assays.[9][10] Due to the reactivity of the sulfonyl chloride, a direct analysis can be challenging. A derivatization approach is often employed to convert the analyte into a more stable and readily detectable derivative.[4][5]
Causality Behind Experimental Choices: Derivatization with a suitable nucleophile, such as an amine or an alcohol, in a controlled manner before injection into the HPLC system can mitigate on-column reactions and improve chromatographic performance. A reversed-phase C18 column is commonly used for the separation of such aromatic derivatives.
Experimental Workflow for Derivatization-HPLC Analysis
Caption: Workflow for Derivatization-HPLC analysis.
Step-by-Step Protocol for Derivatization-HPLC:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound of known purity in a suitable aprotic solvent (e.g., acetonitrile).
-
Accurately weigh a sample of the material to be tested and dissolve it in the same solvent to achieve a similar concentration.
-
-
Derivatization:
-
To an aliquot of the standard and sample solutions, add a molar excess of a derivatizing agent (e.g., benzylamine) and a suitable base (e.g., triethylamine) to catalyze the reaction and neutralize the HCl byproduct.
-
Allow the reaction to proceed to completion at room temperature or with gentle heating.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a suitable wavelength (e.g., 254 nm).
-
-
Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurity Profiling
GC-MS is an excellent technique for the identification and quantification of volatile impurities that may be present in the this compound sample. Similar to HPLC, derivatization is often necessary to improve the volatility and thermal stability of the analyte.[6]
Causality Behind Experimental Choices: Derivatization with an alcohol, such as methanol or ethanol, can convert the sulfonyl chloride to a more volatile sulfonate ester, which is amenable to GC analysis.
Step-by-Step Protocol for Derivatization-GC-MS:
-
Derivatization: In a sealed vial, react a known amount of the sample with an excess of a dry alcohol (e.g., methanol) and a base (e.g., pyridine) at a slightly elevated temperature.
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute a wide range of components.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Data Analysis: Identify the derivatized product and any impurities by comparing their mass spectra with a spectral library or by interpreting the fragmentation patterns.
Conclusion
The validation of this compound requires a multi-pronged analytical approach. NMR and FTIR spectroscopy are indispensable for initial structural confirmation and functional group identification. For quantitative analysis and purity assessment, chromatographic techniques such as HPLC and GC-MS, often coupled with derivatization, provide the necessary specificity and sensitivity. Titrimetry can be a useful orthogonal technique for determining the total sulfonyl chloride content. By judiciously selecting and validating these analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate.
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A Crystallographic Compass: Navigating the Structural Landscape of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl Chloride Derivatives and Analogs as Enzyme Inhibitors
In the intricate world of drug discovery, understanding the three-dimensional architecture of small molecules and their interactions with biological targets is paramount. X-ray crystallography serves as our most powerful tool in this endeavor, providing atomic-level insights that guide the design of more potent and selective therapeutics. This guide delves into the crystallographic analysis of 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride derivatives and their closely related analogs, a class of compounds that has garnered significant interest for its potential as enzyme inhibitors.
The Indanone Core: A Scaffold for Inhibition
The 1-indanone scaffold is a versatile and privileged structure in medicinal chemistry, known to be a key component in a variety of biologically active molecules.[1] Its rigid, bicyclic nature provides a well-defined framework for the precise positioning of functional groups, enabling specific interactions with enzyme active sites. The introduction of a sulfonyl chloride or, more commonly in biological contexts, a sulfonamide group at the 5-position, further enhances its potential for targeted enzyme inhibition.
Comparative Structural Analysis: Insights from a Potent COX-2 Inhibitor
To illustrate the principles of crystallographic analysis in this context, we will focus on the structural details of 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone and compare them to other relevant sulfonamide-containing inhibitors. While the specific crystallographic data for a series of derivatives of the title compound is elusive, the principles of synthesis and structural analysis remain consistent.
Synthesis and Crystallization Workflow
The synthesis of these derivatives typically involves a multi-step process, culminating in the formation of the sulfonamide linkage. A general synthetic pathway is outlined below:
Caption: Generalized synthetic workflow for 5-sulfonamido-1-indanone derivatives.
The crucial step for X-ray crystallography is obtaining high-quality single crystals. This is often a meticulous process of screening various solvents, temperatures, and crystallization techniques such as slow evaporation, vapor diffusion, or solvent layering.
Experimental Protocol: Single Crystal X-ray Diffraction
A representative experimental protocol for obtaining the crystal structure of a 1-indanone derivative is as follows:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα) and a detector.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final, accurate crystal structure.
Structural Insights from a COX-2 Inhibitor Analog
While the specific crystallographic data for this compound derivatives is not publicly available, the study of 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone (a potent COX-2 inhibitor) offers valuable comparative insights.[2] Analysis of its structure would likely reveal key features:
-
Conformation of the Indanone Ring: The five-membered ring of the indanone core can adopt different conformations (e.g., envelope, twist). The preferred conformation is influenced by the substituents and crystal packing forces.
-
Orientation of the Sulfonamide Group: The torsion angles involving the sulfonamide group (C-S-N-C) are critical for defining its spatial orientation and its ability to form hydrogen bonds with the target enzyme.
-
Intermolecular Interactions: In the crystal lattice, molecules are held together by a network of intermolecular interactions, including hydrogen bonds (e.g., N-H···O=S), halogen bonds, and π-π stacking interactions. Understanding these interactions in the solid state can provide clues about the binding modes in a protein active site.
Comparative Data Table: Key Structural Parameters of Sulfonamide Inhibitors
To provide a comparative perspective, the following table summarizes key crystallographic parameters for two hypothetical 1-oxo-2,3-dihydro-1H-indene-5-sulfonamide derivatives and a known sulfonamide-based drug, Celecoxib. Please note that the data for Derivatives A and B are illustrative examples based on typical values for similar structures, as specific experimental data is not available.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Celecoxib (Known COX-2 Inhibitor) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/c |
| Key Torsion Angle (C-C-S-N) | -75.8° | 85.2° | -65.4° |
| Key Hydrogen Bond | N-H···O (carbonyl) | N-H···O (sulfone) | N-H···O (sulfone) |
| π-π Stacking Distance | 3.8 Å | Not prominent | 3.6 Å |
This comparative data highlights how seemingly small changes in chemical structure can lead to significant differences in the solid-state conformation and intermolecular interactions, which in turn can influence the compound's biological activity.
Logical Relationships in Structure-Based Drug Design
The process of utilizing crystallographic data for drug design follows a logical progression, as illustrated in the following diagram:
Caption: The iterative cycle of structure-based drug design.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. While a comprehensive public library of their crystal structures is yet to be established, the principles of X-ray crystallography provide a robust framework for their rational design and optimization. The detailed analysis of closely related analogs, such as potent COX-2 inhibitors, demonstrates the power of this technique to elucidate the subtle interplay of molecular conformation and intermolecular forces that govern biological activity.
Future work in this area should focus on the systematic synthesis and crystallographic characterization of a diverse library of this compound derivatives. This would not only provide a wealth of fundamental structural information but also pave the way for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
References
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Li, C. S., et al. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(25), 4897–4905. [Link]
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
This document provides essential, field-proven guidance for the safe handling and disposal of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS No. 61565-36-4). As a reactive sulfonyl halide, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond mere procedural lists to explain the underlying chemical principles, empowering researchers to make informed safety decisions.
Core Hazard Assessment and Safety Imperatives
This compound is a water-reactive compound. The primary hazard stems from its vigorous, exothermic hydrolysis reaction with water or moisture to produce the corresponding sulfonic acid and corrosive hydrochloric acid (HCl) gas.[1][2][3] This reactivity dictates all handling and disposal procedures.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[4][5][6] The hydrolysis products are also corrosive.
-
Water-Reactive: Reacts with water, including atmospheric moisture, to release heat and toxic, corrosive gases.[1][3]
-
Respiratory Irritant: Inhalation of dust or vapors (including HCl from hydrolysis) can cause severe respiratory tract irritation.[5]
Essential Engineering Controls and Personal Protective Equipment (PPE)
All manipulations involving this compound must be performed within a certified chemical fume hood to contain vapors and potential splashes.[7][8] An eyewash station and safety shower must be immediately accessible.[8][9]
| Equipment Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes of the chemical and its corrosive reaction products. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Prevents skin contact. Dispose of contaminated gloves according to institutional policy.[10] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes | Provides a barrier against accidental spills. |
| Respiratory | Not typically required if handled in a fume hood | A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood. |
Disposal Pathway Determination
The correct disposal method depends critically on the quantity and state of the waste. This decision tree provides a logical framework for selecting the appropriate pathway.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring personal and environmental safety. 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, a reactive intermediate, demands a meticulous approach to handling. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), grounded in the inherent chemical reactivity of the sulfonyl chloride functional group.
Understanding the Inherent Risks of this compound
Sulfonyl chlorides are a class of organic compounds known for their high reactivity, particularly towards nucleophiles.[1] The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles.
The most immediate and common laboratory hazard associated with sulfonyl chlorides is their vigorous reaction with water.[2][3][4] This hydrolysis reaction produces the corresponding sulfonic acid and hydrochloric acid (HCl), a corrosive gas.[2] The generation of HCl gas upon contact with moisture (including humidity in the air or on the skin) is a significant concern, leading to respiratory and skin irritation or severe burns.[5][6]
Based on the general reactivity of sulfonyl chlorides, this compound is expected to be classified as a corrosive substance.[7][8] Direct contact can cause severe skin burns and eye damage.[5][9][10] Inhalation of its dust or vapors may also lead to respiratory irritation.[5]
Core Principles of Protection: A Multi-Layered Approach
A robust safety protocol for handling reactive chemicals like this compound extends beyond the simple selection of PPE. It involves a hierarchy of controls, where PPE serves as the final, critical barrier between the researcher and the chemical.
Caption: A workflow for responding to a chemical spill.
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. [10][11]Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. [9][12]Remove all contaminated clothing. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. [9][10]If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [5][9]Rinse the mouth with water and seek immediate medical attention.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with this compound must be considered hazardous waste and disposed of accordingly. [11][13]
-
Gloves, wipes, and other solid waste: Place in a designated, sealed container for hazardous waste.
-
Unused or waste chemical: The primary method for the disposal of sulfonyl chlorides involves slow, controlled addition to a stirred, cooled basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to neutralize the reactive compound. [14]This should only be performed by trained personnel in a chemical fume hood. The resulting neutralized solution can then be disposed of according to local regulations. Never dispose of sulfonyl chlorides directly down the drain. [13] By adhering to these stringent PPE protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
